Product packaging for Tetraethylenepentamine pentahydrochloride(Cat. No.:CAS No. 4961-41-5)

Tetraethylenepentamine pentahydrochloride

Cat. No.: B046610
CAS No.: 4961-41-5
M. Wt: 371.6 g/mol
InChI Key: VGICAQBLDJAGSJ-UHFFFAOYSA-N
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Description

Colestipol Hydrochloride is a hydrochloride salt form of colestipol, a positively charged, non-digestible, triamine and epoxypropane copolymer anion-exchange resin that binds to bile acids in the intestine to form an insoluble complex, which is excreted in the feces.
Highly crosslinked and insoluble basic anion exchange resin used as anticholesteremic. It may also may reduce triglyceride levels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H28Cl5N5 B046610 Tetraethylenepentamine pentahydrochloride CAS No. 4961-41-5

Properties

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23N5.5ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGICAQBLDJAGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCNCCN)N.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H28Cl5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437920
Record name Tetraethylenepentamine pentahydrochloride
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Molecular Weight

371.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4961-41-5
Record name Tetraethylenepentamine pentahydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraethylenepentamine pentahydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tetraethylenepentamine Pentahydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylenepentamine (TEPA), administered clinically as its pentahydrochloride salt (also known as trientine hydrochloride), is a polyamine compound with a well-established role as a copper-chelating agent. Its primary therapeutic application is in the management of Wilson's disease, a genetic disorder characterized by excessive copper accumulation. Beyond this, emerging research has begun to explore its potential in other indications, including cancer and neurological disorders. This technical guide provides a comprehensive overview of the core mechanism of action of Tetraethylenepentamine pentahydrochloride, detailing its effects on copper homeostasis, enzymatic activity, and cellular signaling pathways. This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the underlying molecular interactions and workflows.

Core Mechanism of Action: Copper Chelation

The principal mechanism of action of Tetraethylenepentamine is its potent ability to chelate divalent copper ions (Cu²⁺).[1] As a polyamine with multiple nitrogen atoms, TEPA forms a stable, planar complex with copper, which is then readily excreted from the body.[2] This action effectively reduces the systemic burden of copper.

The mechanism of copper removal by TEPA is twofold:

  • Systemic Copper Chelation: In the bloodstream and tissues, TEPA binds to excess free and loosely bound copper, forming a water-soluble TEPA-copper complex. This complex is then eliminated primarily through urinary excretion.[3]

  • Inhibition of Intestinal Copper Absorption: When administered orally, TEPA can also chelate dietary copper within the gastrointestinal tract, preventing its absorption into the bloodstream.[3]

Quantitative Data on Copper Binding

Quantifying the binding affinity of chelating agents is crucial for understanding their efficacy and potential for off-target effects. While specific dissociation or stability constants for Tetraethylenepentamine are not consistently reported across the literature, data for structurally similar polyamines provide a strong indication of its high affinity for copper.

LigandMetal IonLog of Overall Stability Constant (log β)Reference Context
PentaethylenehexamineCu(II)21.3 (1:1 complex), 29.5 (1:2 complex)A structurally similar, longer-chain polyamine, indicating very strong complex formation with copper.[4]
Ethylenediamine (en)Cu(II)~20.0A simpler bidentate amine chelator, highlighting the strong affinity of amine groups for copper.
EDTACu(II)18.8A well-known hexadentate chelator, for comparison.[3]

Note: The stability constant (β) represents the equilibrium constant for the formation of the complex from the metal ion and the ligand. A higher log β value indicates a more stable complex.

Visualization of the Chelation Mechanism

Mechanism of Systemic Copper Removal by TEPA cluster_bloodstream Bloodstream & Tissues cluster_kidney Kidney Free_Copper Excess Free Cu²⁺ TEPA_Cu_Complex Stable TEPA-Cu²⁺ Complex Free_Copper->TEPA_Cu_Complex TEPA Tetraethylenepentamine (TEPA) TEPA->TEPA_Cu_Complex Chelation Urinary_Excretion Urinary Excretion TEPA_Cu_Complex->Urinary_Excretion

Figure 1: Systemic Copper Chelation and Excretion by TEPA.

Effects on Copper-Dependent Enzymes

By reducing the bioavailability of copper, Tetraethylenepentamine can modulate the activity of various copper-dependent enzymes. This is a key aspect of its therapeutic effect in copper-overload conditions and a potential mechanism for its effects in other diseases.

Inhibition of Superoxide Dismutase (SOD) and Cytochrome C Oxidase (COX)
  • Cu/Zn-Superoxide Dismutase (Cu/Zn-SOD): This antioxidant enzyme requires copper as a cofactor to catalyze the dismutation of superoxide radicals. Studies have shown that incubation of cells with TEPA can reduce the activity of Cu/Zn-SOD by chelating the copper necessary for its function.

  • Cytochrome C Oxidase (COX): As the terminal enzyme of the mitochondrial respiratory chain, COX contains essential copper centers. TEPA has been demonstrated to decrease COX activity, likely by limiting the copper available for its assembly and function.

Potential Inhibition of Other Copper-Dependent Enzymes
  • Tyrosinase: A key enzyme in melanin synthesis, which contains a type 3 copper center.

  • Lysyl Oxidase (LOX): An enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix, which requires copper for its catalytic activity.

EnzymeRoleEffect of TEPAQuantitative Data (IC₅₀)
Cu/Zn-Superoxide DismutaseAntioxidant defenseReduced activityNot widely reported
Cytochrome C OxidaseMitochondrial respirationReduced activityNot widely reported
TyrosinaseMelanin synthesisPotential inhibitionNot reported
Lysyl OxidaseExtracellular matrix formationPotential inhibitionNot reported

Modulation of Cellular Signaling Pathways

Recent research has indicated that Tetraethylenepentamine's effects extend beyond simple copper chelation and can influence intracellular signaling cascades, particularly in the context of cancer biology. The depletion of intracellular copper can impact the function of various kinases and signaling proteins.

Inhibition of PI3K/AKT and MAPK/ERK Pathways

Studies in cancer cell lines have shown that TEPA can reduce the phosphorylation, and thus the activation, of key signaling proteins:

  • AKT (Protein Kinase B): A central node in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

  • ERK1/2 (Extracellular signal-regulated kinases): Key components of the MAPK/ERK pathway that regulate cell proliferation, differentiation, and survival.

Attenuation of STAT3 Signaling
  • STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that plays a critical role in tumor progression and metastasis. TEPA has been observed to decrease the phosphorylation of STAT3.

The precise upstream mechanisms by which copper depletion by TEPA leads to the inhibition of these pathways are still under active investigation but may involve the direct or indirect modulation of upstream kinases or receptor tyrosine kinases that have copper-dependent functions.

Visualization of TEPA's Impact on Signaling Pathways

Inferred Signaling Pathway Inhibition by TEPA TEPA Tetraethylenepentamine (TEPA) Copper_Depletion Intracellular Copper Depletion TEPA->Copper_Depletion AKT p-AKT Copper_Depletion->AKT ERK p-ERK1/2 Copper_Depletion->ERK STAT3 p-STAT3 Copper_Depletion->STAT3 Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation STAT3->Proliferation STAT3->Survival

Figure 2: TEPA-mediated inhibition of pro-survival and proliferative signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the mechanism of action of Tetraethylenepentamine.

In Vitro Copper Chelation Assay

This protocol describes a spectrophotometric method to assess the copper-chelating ability of TEPA.

  • Reagents and Materials:

    • This compound

    • Copper(II) sulfate (CuSO₄) solution (e.g., 1 mM)

    • Pyrocatechol Violet (PV) indicator solution

    • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of TEPA in the buffer solution.

    • In a 96-well plate, add a fixed concentration of CuSO₄ to each well.

    • Add the different concentrations of TEPA to the respective wells.

    • Add a fixed concentration of the PV indicator to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for complex formation.

    • Measure the absorbance at the wavelength of maximum absorbance for the Cu-PV complex (typically around 632 nm).

    • A decrease in absorbance with increasing concentrations of TEPA indicates successful chelation of copper, preventing its binding to the PV indicator.

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol details the procedure to measure the effect of TEPA on the phosphorylation of AKT, ERK, and STAT3 in a relevant cell line (e.g., a cancer cell line with known copper dependence).

  • Cell Culture and Treatment:

    • Culture the chosen cell line to approximately 70-80% confluency.

    • Treat the cells with various concentrations of TEPA (e.g., 0, 10, 50, 100 µM) for a predetermined time course (e.g., 6, 12, 24 hours).

    • Include appropriate positive and negative controls.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, p-ERK, total ERK, p-STAT3, and total STAT3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualization of an Experimental Workflow

Workflow for Assessing TEPA's Effect on Cell Signaling Cell_Culture 1. Cell Culture TEPA_Treatment 2. TEPA Treatment (Varying Concentrations and Times) Cell_Culture->TEPA_Treatment Protein_Extraction 3. Protein Extraction TEPA_Treatment->Protein_Extraction Quantification 4. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer SDS_PAGE->Transfer Immunoblotting 7. Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection 8. Chemiluminescent Detection Immunoblotting->Detection Analysis 9. Data Analysis (Band Densitometry) Detection->Analysis

Figure 3: A typical experimental workflow for Western blot analysis.

Conclusion

The mechanism of action of this compound is centered on its robust copper-chelating properties, which lead to increased urinary excretion of copper and reduced intestinal absorption. This primary action has downstream consequences, including the modulation of copper-dependent enzyme activities and the inhibition of key cellular signaling pathways such as PI3K/AKT, MAPK/ERK, and STAT3. While its efficacy in Wilson's disease is well-established, the growing understanding of its broader molecular effects opens avenues for its investigation in other therapeutic areas, particularly in oncology. Further research is warranted to elucidate the precise molecular links between TEPA-induced copper depletion and the modulation of these signaling cascades and to determine specific inhibitory constants for a wider range of copper-dependent enzymes.

References

An In-Depth Technical Guide to Tetraethylenepentamine Pentahydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetraethylenepentamine pentahydrochloride is a polyamine that functions as a high-affinity chelator of copper and zinc. This property has led to its investigation in various research and drug development contexts, particularly in conditions associated with copper dysregulation and for the manipulation of cell cultures. This technical guide provides a comprehensive overview of its synonyms, chemical properties, experimental protocols, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Synonyms:

  • TEPA

  • TEPA pentahydrochloride

  • 1,2-Ethanediamine, N-(2-aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]-, pentahydrochloride[1]

CAS Number:

  • 4961-41-5[2][3][4][5][6]

Physicochemical Properties:

PropertyValueReference
Molecular FormulaC8H23N5·5HCl[2][4]
Molecular Weight371.61 g/mol [2][4][7]
AppearanceWhite to off-white powder
Melting Point280 °C (decomposes)[2]
SolubilitySoluble in water
Purity≥98%[2][6]

Applications in Research and Drug Development

The primary application of this compound in a research and drug development setting stems from its potent copper-chelating properties.

1. Wilson's Disease and Copper Overload Disorders:

Tetraethylenepentamine (as the free base or dihydrochloride salt, trientine) is a therapeutic agent for Wilson's disease, a genetic disorder characterized by excessive copper accumulation. While this guide focuses on the pentahydrochloride salt, the underlying principle of copper chelation is the same. It is being investigated in clinical trials as a potential treatment for Wilson's disease.[3][5]

2. Ex Vivo Expansion of Hematopoietic Stem Cells (HSCs):

A significant area of research involves the use of this compound to enhance the ex vivo expansion of hematopoietic stem and progenitor cells from sources like cord blood. By chelating copper, it is proposed to reduce oxidative stress and inhibit differentiation, thereby promoting the proliferation of primitive HSCs.[2][8]

Experimental Protocols

1. Ex Vivo Expansion of Human Cord Blood-Derived CD34+ Cells

This protocol is a synthesis of methodologies described in the literature for the expansion of hematopoietic progenitor cells.

a. Materials:

  • Cryopreserved human umbilical cord blood CD34+ cells

  • StemSpan™ SFEM II medium (or similar serum-free expansion medium)

  • Cytokine cocktail:

    • Stem Cell Factor (SCF)

    • Thrombopoietin (TPO)

    • Flt3-Ligand (FLT3-L)

    • Interleukin-6 (IL-6)

  • This compound (TEPA) stock solution (e.g., 10 mM in sterile water)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (24- or 96-well)

  • Incubator (37°C, 5% CO2)

  • Flow cytometer

  • Antibodies for immunophenotyping (e.g., anti-CD34, anti-CD38)

  • Colony-Forming Unit (CFU) assay reagents

b. Methodology:

  • Thaw cryopreserved CD34+ cells according to standard laboratory procedures.

  • Wash the cells with PBS and resuspend in StemSpan™ SFEM II medium.

  • Seed the cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in culture plates.

  • Prepare the culture medium by supplementing StemSpan™ SFEM II with the cytokine cocktail at optimized concentrations (e.g., SCF: 50 ng/mL, TPO: 50 ng/mL, FLT3-L: 50 ng/mL, IL-6: 10 ng/mL).

  • To the experimental wells, add this compound to a final concentration ranging from 10 to 50 µM. Include a vehicle control (sterile water).

  • Culture the cells for 7-21 days in a humidified incubator at 37°C with 5% CO2.

  • At desired time points (e.g., day 7, 14, 21), harvest the cells.

  • Perform cell counting to determine the fold expansion of total nucleated cells.

  • Analyze the immunophenotype of the expanded cells by flow cytometry using antibodies against CD34 and CD38 to quantify the proportion of primitive hematopoietic progenitor cells (CD34+CD38-).

  • Assess the functional capacity of the expanded progenitors by performing a Colony-Forming Unit (CFU) assay to determine the number of myeloid, erythroid, and mixed-lineage colonies.

2. Assessment of Intracellular Copper Chelation and Reactive Oxygen Species (ROS) Levels

a. Materials:

  • HL-60 cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (TEPA)

  • Copper sulfate (for copper repletion experiments)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) dye for ROS measurement

  • Inductively coupled plasma mass spectrometry (ICP-MS) for intracellular copper measurement

  • Flow cytometer or fluorescence plate reader

b. Methodology for Intracellular Copper Measurement:

  • Culture HL-60 cells in standard conditions.

  • Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for 24-72 hours.

  • Harvest the cells, wash with PBS, and count them.

  • Prepare cell lysates for ICP-MS analysis to determine the intracellular copper concentration.

  • To confirm chelation specificity, co-incubate cells with TEPA and an equimolar concentration of copper sulfate and measure intracellular copper levels.

c. Methodology for ROS Measurement:

  • Seed cells in a 96-well plate.

  • Treat cells with this compound as described above. A positive control for ROS induction (e.g., H2O2) should be included.

  • After the treatment period, remove the culture medium and wash the cells with PBS.

  • Load the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). A decrease in fluorescence in TEPA-treated cells compared to control cells would indicate a reduction in ROS levels.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the ex vivo expansion of hematopoietic progenitor cells.

Cell TypeTreatment ConditionsDurationFold Expansion of CD34+ cells (vs. control)Key FindingsReference
Cord Blood CD34+ CellsCytokines + TEPA21 daysIncreasedTEPA pretreatment led to prolonged expansion of CD34+ cells and colony-forming units.[4]
Cord Blood CD34+ CellsCytokines + TEPANot SpecifiedIncreased proportion of CD34+CD38- cellsTEPA inhibits the transition from CD38- to CD38+, maintaining a more primitive phenotype.[8]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the chelation of divalent metal ions, with a particularly high affinity for copper.

TEPA_Mechanism_of_Action TEPA Tetraethylenepentamine pentahydrochloride (TEPA) ROS Reactive Oxygen Species (ROS) TEPA->ROS Reduces HSC_Diff HSC Differentiation TEPA->HSC_Diff Inhibits TEPA_Copper TEPA-Copper Complex TEPA->TEPA_Copper Chelation Copper Intracellular Free Copper (Cu2+) Copper->ROS Catalyzes formation of Copper->TEPA_Copper ROS->HSC_Diff Promotes HSC_Exp HSC Expansion HSC_Diff->HSC_Exp Inversely related to

Caption: Proposed mechanism of TEPA in HSC expansion.

The chelation of intracellular free copper by TEPA is thought to have several downstream effects. Copper is a cofactor for various enzymes, including those involved in redox reactions that can generate reactive oxygen species (ROS). By sequestering copper, TEPA reduces the levels of ROS within the cell. Elevated ROS can promote the differentiation of hematopoietic stem cells. Therefore, by reducing ROS, TEPA is hypothesized to inhibit differentiation and promote the self-renewal and expansion of the primitive HSC pool.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on a cellular system.

Experimental_Workflow Start Start: Cell Culture (e.g., CD34+ cells, HL-60) Treatment Treatment with TEPA (Dose-response and time-course) Start->Treatment Analysis Analysis Treatment->Analysis Proliferation Cell Proliferation Assay (e.g., Cell counting, MTT) Analysis->Proliferation Phenotype Immunophenotyping (Flow Cytometry) Analysis->Phenotype Function Functional Assay (e.g., CFU assay) Analysis->Function Mechanism Mechanistic Studies Analysis->Mechanism Conclusion Conclusion and Data Interpretation Proliferation->Conclusion Phenotype->Conclusion Function->Conclusion ROS_Analysis ROS Measurement (e.g., H2DCFDA) Mechanism->ROS_Analysis Copper_Analysis Intracellular Copper (ICP-MS) Mechanism->Copper_Analysis ROS_Analysis->Conclusion Copper_Analysis->Conclusion

Caption: General experimental workflow for evaluating TEPA.

This compound is a valuable research tool for studying the roles of copper in biological systems. Its ability to chelate copper and subsequently modulate cellular processes such as oxidative stress and differentiation makes it a compound of interest for applications in regenerative medicine, particularly for the ex vivo expansion of hematopoietic stem cells, and for the development of therapies for copper overload disorders. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments utilizing this compound.

References

Tetraethylenepentamine pentahydrochloride molecular weight and formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetraethylenepentamine pentahydrochloride, a versatile chelating agent with significant applications in biomedical research and drug development. The document details its chemical and physical properties, experimental protocols for its use in cell culture and animal models, and its role in modulating specific signaling pathways.

Core Compound Properties

This compound is the hydrochloride salt of tetraethylenepentamine (TEPA). It is a potent chelator of divalent cations, exhibiting a high affinity for copper (Cu²⁺) and zinc (Zn²⁺). This property makes it an invaluable tool for studying the roles of these metal ions in various biological processes.

Molecular Formula and Weight
  • Molecular Formula: C₈H₂₃N₅·5HCl[1][2]

  • Molecular Weight: 371.61 g/mol [1][2][3]

  • Linear Formula: HN(CH₂CH₂NHCH₂CH₂NH₂)₂·5HCl[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueCitations
CAS Number 4961-41-5[1][2][4]
Melting Point 280 °C (decomposes)[5]
Solubility in Water ≥141.8 mg/mL[6][7]
Solubility in DMSO 3.72 mg/mL (10 mM)[1]
Appearance White to off-white solid/powder[5]
Storage (Powder) -20°C for up to 3 years[1]
Storage (In Solvent) -80°C for up to 1 year[1]

Mechanism of Action: Metal Ion Chelation

Tetraethylenepentamine is a pentadentate ligand, meaning it can form five bonds with a central metal ion. The nitrogen atoms in its structure possess lone pairs of electrons that readily coordinate with transition metals like copper and zinc, forming stable complexes. This sequestration of metal ions effectively reduces their bioavailability, allowing researchers to investigate the effects of their depletion in biological systems.

Fig. 1: Chelation of a metal ion by Tetraethylenepentamine.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in key research areas.

Induction of Copper Deficiency in Cell Culture

This protocol describes a method for creating a functional copper deficiency in cultured cells, using the HL-60 human promyelocytic leukemia cell line as an example.

Objective: To reduce intracellular copper levels and assess the activity of copper-dependent enzymes.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (TEPA-5HCl)

  • Copper (II) sulfate (CuSO₄)

  • Assay kits for Cu/Zn-superoxide dismutase (Cu/Zn-SOD) and cytochrome c oxidase activity

Procedure:

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Prepare a stock solution of TEPA-5HCl in sterile, deionized water.

    • Incubate HL-60 cells with varying concentrations of TEPA-5HCl (e.g., 10-50 µM) for 24-96 hours.

    • Include control groups: untreated cells, and cells co-incubated with TEPA-5HCl and an equimolar or excess concentration of CuSO₄ to demonstrate the specificity of copper chelation.

  • Analysis:

    • Harvest cells and prepare cell lysates.

    • Measure intracellular copper concentration using atomic absorption spectroscopy.

    • Determine the activity of Cu/Zn-SOD and cytochrome c oxidase using commercially available assay kits, following the manufacturer's instructions.

HIF1a_VEGF_Pathway IGF1 IGF-1 HIF1a HIF-1α Activation IGF1->HIF1a Cu Copper (Cu²⁺) Cu->HIF1a VEGF VEGF Expression HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis TEPA Tetraethylenepentamine Pentahydrochloride TEPA->Cu Chelates

References

The Advent and Evolution of Polyamine Chelating Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between polyamines and metal ions has been a subject of scientific inquiry for decades, leading to the discovery and development of a fascinating class of molecules: polyamine chelating agents. These compounds, characterized by their polyamine backbone, possess a remarkable ability to bind metal ions with high affinity and selectivity. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with polyamine chelating agents, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

A Historical Perspective: From Natural Polyamines to Targeted Chelators

The journey towards modern polyamine chelating agents began with the study of naturally occurring polyamines like spermine, spermidine, and putrescine. Early research revealed their fundamental roles in cellular processes and their intrinsic ability to interact with negatively charged molecules, including nucleic acids and proteins. This interaction is largely due to their positively charged nature at physiological pH.

A pivotal moment in the history of polyamine research was the discovery of their metal-binding properties. Polyamines, with their multiple nitrogen atoms, can act as ligands, forming stable complexes with various metal ions. This inherent chelating ability sparked interest in their potential therapeutic applications, particularly in diseases characterized by metal overload.

The development of synthetic polyamine analogues marked a significant turning point. Initially synthesized to probe the biological functions of their natural counterparts, these analogues soon became a platform for designing targeted therapeutic agents. A key breakthrough was the realization that modifying the polyamine structure could enhance its metal-chelating efficacy and selectivity.

One of the earliest and most significant clinical applications of a polyamine chelating agent is Triethylenetetramine (TETA) , also known as trientine. Initially developed as a solvent and in the synthesis of various chemicals, its copper-chelating properties were recognized and subsequently harnessed for the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[1][2] TETA was first approved for medical use in the United States in 1985 for patients with Wilson's disease who are intolerant to penicillamine.[1]

The success of TETA spurred further research into both linear and macrocyclic polyamine structures as chelating agents. The development of macrocyclic polyamines, such as cyclen and cyclam , introduced a new level of sophistication.[3][4] These cyclic structures often exhibit higher stability and selectivity for specific metal ions due to the "macrocyclic effect," a thermodynamic principle that favors the formation of cyclic complexes.[5]

Further innovation led to the creation of bifunctional chelating agents . These molecules incorporate a polyamine-based chelating moiety and a reactive functional group, allowing them to be conjugated to larger molecules like antibodies or peptides.[6] This approach is particularly valuable in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

Quantitative Data: Stability Constants of Polyamine-Metal Complexes

The efficacy of a chelating agent is quantitatively described by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value indicates a more stable complex. The following tables summarize the stability constants for selected linear and macrocyclic polyamine chelators with copper(II) and zinc(II) ions.

LigandMetal IonLog K1Log K2Log β2Reference(s)
EthylenediamineCu(II)10.559.0519.60[7]
DiethylenetriamineCu(II)15.910.926.8[8]
Triethylenetetramine (TETA)Cu(II)20.4--[2]
EthylenediamineZn(II)5.715.0410.75[9]
DiethylenetriamineZn(II)8.95.814.7[9]
Triethylenetetramine (TETA)Zn(II)12.1--[9]

Table 1: Stability Constants of Linear Polyamine-Metal Complexes

LigandMetal IonLog KReference(s)
Cyclen (1,4,7,10-tetraazacyclododecane)Cu(II)23.2[9]
Cyclam (1,4,8,11-tetraazacyclotetradecane)Cu(II)27.2[9]
Cyclen (1,4,7,10-tetraazacyclododecane)Zn(II)15.4[9]
Cyclam (1,4,8,11-tetraazacyclotetradecane)Zn(II)15.5[9]

Table 2: Stability Constants of Macrocyclic Polyamine-Metal Complexes

Experimental Protocols

Synthesis of Triethylenetetramine (TETA)

Principle: TETA can be synthesized by heating ethylenediamine or a mixture of ethanolamine and ammonia over an oxide catalyst. The resulting mixture of ethylene amines is then separated by distillation and sublimation.[1][10]

Detailed Protocol:

  • Reaction Setup: A mixture of ethylenediamine (or ethanolamine and ammonia) is passed through a heated reactor containing an oxide catalyst (e.g., alumina, silica-alumina).

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures.

  • Product Collection: The product stream, containing a mixture of linear and cyclic ethylene amines, is collected.

  • Purification: The individual amines, including TETA, are separated from the mixture using fractional distillation under reduced pressure. Further purification can be achieved by sublimation.

Synthesis of Macrocyclic Polyamines (e.g., Cyclen)

Principle: The synthesis of macrocyclic polyamines like cyclen often involves the reaction of linear polyamines with dihaloalkanes or other bifunctional electrophiles under high dilution conditions to favor intramolecular cyclization. The use of protecting groups, such as tosyl groups, is common to prevent side reactions.[3][4]

Detailed Protocol (Richman-Atkins Method):

  • Protection: The amino groups of a linear polyamine precursor are protected, for example, by reaction with p-toluenesulfonyl (tosyl) chloride.

  • Cyclization: The N-tosylated polyamine is then reacted with a di-tosylated glycol in the presence of a strong base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide). The reaction is performed under high dilution to promote the intramolecular cyclization over intermolecular polymerization.

  • Deprotection: The tosyl protecting groups are removed from the resulting macrocycle by treatment with a strong acid, such as concentrated sulfuric acid or hydrobromic acid in acetic acid.

  • Purification: The final macrocyclic polyamine is purified by crystallization or chromatography.

Determination of Stability Constants by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. It involves monitoring the pH of a solution containing the metal ion and the ligand as a strong base is added. The changes in pH reflect the competition between protons and metal ions for the ligand.[11][12]

Detailed Protocol:

  • Solution Preparation: Prepare solutions of the ligand (polyamine chelator), the metal salt (e.g., copper(II) sulfate or zinc sulfate), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃ or KCl) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration:

    • Perform a titration of the strong acid with the strong base to determine the exact concentration of the base and to calibrate the electrode response.

    • Perform a titration of a solution containing the ligand and the strong acid with the strong base. This allows for the determination of the ligand's protonation constants.

    • Perform a titration of a solution containing the metal salt, the ligand, and the strong acid with the strong base.

  • Data Analysis: The titration data (pH versus volume of base added) is analyzed using specialized software. The software fits the data to a model that includes the protonation equilibria of the ligand and the formation equilibria of the metal-ligand complexes, thereby calculating the stability constants.

Determination of Stoichiometry by Job's Method (Continuous Variation)

Principle: Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution. It involves preparing a series of solutions where the mole fraction of the metal and ligand varies, while the total molar concentration of the two species remains constant. The absorbance of these solutions is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[13]

Detailed Protocol:

  • Stock Solutions: Prepare equimolar stock solutions of the metal ion and the polyamine ligand in a suitable buffer.

  • Preparation of Mixtures: Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), ensuring the total volume is constant for all mixtures. This keeps the total concentration of metal plus ligand constant.

  • Spectrophotometric Measurement:

    • Determine the absorption spectrum of the metal-ligand complex to identify the wavelength of maximum absorbance (λ_max).

    • Measure the absorbance of each of the prepared mixtures at this λ_max.

  • Data Analysis:

    • Calculate the mole fraction of the ligand for each mixture.

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.

Signaling Pathways and Experimental Workflows

The therapeutic effects of polyamine chelating agents are often mediated by their ability to modulate intracellular signaling pathways through the sequestration of essential metal ions like copper and zinc.

Copper Chelation and TGF-β Signaling

Recent studies have shown that copper chelation can inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer, leading to increased cell migration and invasion.[14][15][16]

TGF_beta_pathway TGF_beta TGF-β TGFBR TGF-β Receptor TGF_beta->TGFBR Binds Smad2_3 Smad2/3 TGFBR->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Promotes Copper_Chelator Polyamine Copper Chelator Copper_Chelator->TGF_beta Inhibits Copper Copper Copper_Chelator->Copper Sequesters Copper->TGF_beta Stabilizes

Caption: Copper chelation inhibits the TGF-β signaling pathway.

Zinc Chelation and MAPK/NF-κB Signaling

Zinc is a crucial cofactor for many enzymes and transcription factors. Chelation of intracellular zinc can impact signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in cell proliferation, inflammation, and apoptosis.[17][18]

Zinc_signaling Stimulus External Stimulus (e.g., Growth Factor, Cytokine) Intracellular_Zinc Intracellular Free Zinc Stimulus->Intracellular_Zinc Increases Zinc_Chelator Polyamine Zinc Chelator Zinc_Chelator->Intracellular_Zinc Decreases MAPK_Cascade MAPK Cascade (e.g., ERK, p38) Intracellular_Zinc->MAPK_Cascade Modulates NFkB_Pathway NF-κB Pathway Intracellular_Zinc->NFkB_Pathway Modulates Gene_Expression Gene Expression (Proliferation, Inflammation) MAPK_Cascade->Gene_Expression NFkB_Pathway->Gene_Expression

Caption: Zinc chelation modulates MAPK and NF-κB signaling pathways.

Experimental Workflow for Evaluating the Effect of a Polyamine Chelator on a Signaling Pathway

experimental_workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment with Polyamine Chelator Cell_Culture->Treatment Lysate 3. Cell Lysis and Protein Extraction Treatment->Lysate Western_Blot 4. Western Blot Analysis Lysate->Western_Blot Analysis 5. Quantify Phosphorylation of Signaling Proteins Western_Blot->Analysis

Caption: Workflow for analyzing signaling pathway modulation.

Conclusion

The field of polyamine chelating agents has evolved from the study of natural polyamines to the rational design of sophisticated therapeutic and diagnostic tools. Their ability to selectively bind metal ions has been exploited in the treatment of diseases like Wilson's disease and holds promise for cancer therapy and the development of advanced radiopharmaceuticals. A thorough understanding of their history, chemical properties, and biological mechanisms of action is crucial for the continued development of this important class of molecules. This guide provides a foundational resource for researchers and professionals dedicated to advancing this exciting area of medicinal chemistry and drug discovery.

References

Theoretical Modeling of Tetraethylenepentamine (TEPA) Metal Chelation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylenepentamine (TEPA) is a linear polyamine with five nitrogen donor atoms, making it a potent chelating agent for a variety of metal ions. Its ability to form stable complexes is of significant interest in fields ranging from industrial applications to pharmacology, particularly in the development of metal-targeted drugs and agents for mitigating metal toxicity. Understanding the principles of TEPA-metal chelation at a molecular level is crucial for the rational design of new therapeutic agents and the optimization of existing chelation-based treatments.

This technical guide provides an in-depth overview of the theoretical modeling of TEPA metal chelation. It is intended for researchers, scientists, and drug development professionals who wish to employ computational methods to study and predict the behavior of these complexes. The guide covers the core theoretical approaches, details experimental protocols for model validation, and presents key quantitative data in a structured format.

Core Theoretical Approaches

The theoretical modeling of TEPA-metal chelation primarily relies on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods provide insights into the electronic structure, geometry, stability, and dynamic behavior of the metal complexes.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the geometry, bond energies, and thermodynamic properties of metal complexes.[1][2] DFT calculations can provide valuable data on:

  • Optimized Geometries: Predicting the three-dimensional structure of the TEPA-metal complex, including bond lengths and angles.

  • Binding Energies: Calculating the strength of the interaction between TEPA and the metal ion.

  • Thermodynamic Parameters: Estimating the enthalpy (ΔH) and Gibbs free energy (ΔG) of complex formation.

A typical DFT study of a TEPA-metal complex involves selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) for the ligand and a larger basis set like LANL2DZ for the metal ion) to accurately describe the system.[3][4]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. For TEPA-metal complexes, MD simulations can reveal:

  • Conformational Dynamics: How the complex changes its shape in a solvent environment.

  • Solvation Effects: The role of water or other solvent molecules in the stability of the complex.

  • Binding and Unbinding Mechanisms: Simulating the process of chelation and dissociation.

MD simulations require a force field, which is a set of parameters that describe the potential energy of the system. For TEPA and its metal complexes, a general force field such as the General Amber Force Field (GAFF) can be used, though careful parameterization and validation are crucial for accurate results.[5]

Data Presentation: Quantitative Insights into TEPA-Metal Chelation

The stability of TEPA-metal complexes is quantified by their stability constants (log K), which represent the equilibrium constant for the formation of the complex. The thermodynamics of chelation are further described by the enthalpy (ΔH) and entropy (ΔS) of formation.

Table 1: Stability Constants (log K) of TEPA-Metal Complexes
Metal Ionlog K₁log K₂Experimental ConditionsReference(s)
Cu²⁺22.9-25 °C, 0.1 M KCl[6][7]
Ni²⁺19.0-25 °C, 0.1 M KCl[6][7]
Co²⁺16.5-25 °C, 0.1 M KCl[6]
Zn²⁺16.3-25 °C, 0.1 M KCl[7]
Cd²⁺15.6-25 °C, 0.1 M KCl[7]
Mn²⁺11.4-25 °C, 0.1 M KCl[6]
Cr³⁺22.0-25 °C, 0.1 M KCl[6]

Note: The NIST Critically Selected Stability Constants of Metal Complexes Database is a valuable resource for obtaining critically evaluated data.[8][9][10]

Table 2: Thermodynamic Parameters for TEPA-Metal Chelation
Metal IonΔH (kJ/mol)ΔS (J/mol·K)Experimental ConditionsReference(s)
Cu²⁺-92.513425 °C, 0.1 M KNO₃[11]
Ni²⁺-68.213425 °C, 0.1 M KNO₃[11]
Zn²⁺-58.611325 °C, 0.1 M KNO₃[11]

The chelate effect is a key thermodynamic principle where a multidentate ligand like TEPA forms a more stable complex than multiple monodentate ligands, an effect often driven by a favorable entropy change.[12]

Table 3: Theoretical vs. Experimental Bond Lengths in a Representative TEPA-Copper(II) Complex
BondTheoretical (DFT, Å)Experimental (X-ray, Å)Reference(s)
Cu-N (equatorial)2.052.03[13][14][15]
Cu-N (axial)2.252.22[13][14][15]

Discrepancies between theoretical and experimental bond lengths can arise from the choice of computational method and basis set, as well as the physical state of the complex (gas phase in calculations vs. crystal lattice in experiments).[3]

Experimental Protocols for Model Validation

The accuracy of theoretical models must be validated against experimental data. The following protocols are key for determining the thermodynamic and structural properties of TEPA-metal complexes.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stability constants (log K) of TEPA-metal complexes.

Methodology:

  • Prepare a series of solutions containing known concentrations of TEPA, a metal salt (e.g., CuCl₂), and a strong acid (e.g., HCl) in a constant ionic strength medium (e.g., 0.1 M KCl).

  • Titrate the solutions with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH of the solution after each addition of the base using a calibrated pH meter.

  • The titration data (pH vs. volume of base added) is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of TEPA and the stability constants of the metal complexes.[16]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameter Determination

Objective: To determine the enthalpy (ΔH) and entropy (ΔS) of TEPA-metal complex formation.

Methodology:

  • A solution of the metal ion is placed in the sample cell of the ITC instrument.

  • A solution of TEPA is loaded into the injection syringe.

  • The TEPA solution is injected in small aliquots into the metal solution.

  • The heat change associated with each injection is measured.

  • The resulting data is a plot of heat change versus the molar ratio of ligand to metal.

  • This binding isotherm is then fitted to a theoretical model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTlnKₐ = ΔH - TΔS).[4][5][8]

Mandatory Visualizations

Logical Workflow for Theoretical Modeling of TEPA-Metal Chelation

Theoretical_Modeling_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation dft Density Functional Theory (DFT) geom_opt Geometry Optimization dft->geom_opt md Molecular Dynamics (MD) dynamics Conformational Sampling & Solvation Analysis md->dynamics param Parameterization (Functionals, Basis Sets, Force Fields) param->dft param->md thermo_calc Thermodynamic Calculations (ΔG, ΔH, ΔS) geom_opt->thermo_calc model_validation Model Validation & Refinement thermo_calc->model_validation dynamics->model_validation potentiometry Potentiometric Titration stability Stability Constants (log K) potentiometry->stability itc Isothermal Titration Calorimetry thermo_exp Thermodynamic Parameters (ΔH, ΔS) itc->thermo_exp spectroscopy Spectroscopic Methods (UV-Vis, NMR, X-ray) structure Structural Information (Bond Lengths, Coordination) spectroscopy->structure stability->model_validation thermo_exp->model_validation structure->model_validation hypothesis Hypothesis Formulation (e.g., TEPA selectivity for a metal) hypothesis->param conclusion Conclusions & Predictions model_validation->conclusion

Caption: A logical workflow for the theoretical modeling of TEPA-metal chelation.

Experimental Workflow for Determining Stability Constants

Stability_Constant_Workflow cluster_preparation Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis tepa_sol TEPA Solution titration_cell Titration Cell (Constant Ionic Strength & Temp) tepa_sol->titration_cell metal_sol Metal Ion Solution metal_sol->titration_cell acid_sol Strong Acid acid_sol->titration_cell base_sol Standardized Strong Base autotitrator Autotitrator base_sol->autotitrator ph_meter Calibrated pH Meter titration_cell->ph_meter titration_curve Titration Curve (pH vs. Volume of Base) ph_meter->titration_curve autotitrator->titration_cell software Specialized Software (e.g., HYPERQUAD) titration_curve->software protonation_const Protonation Constants of TEPA software->protonation_const stability_const Stability Constants of Complex software->stability_const

Caption: An experimental workflow for determining the stability constants of TEPA-metal complexes.

Conclusion

The theoretical modeling of tetraethylenepentamine metal chelation, through the synergistic use of Density Functional Theory and Molecular Dynamics simulations, provides a powerful framework for understanding and predicting the behavior of these important complexes. When rigorously validated with experimental data from techniques such as potentiometric titration and isothermal titration calorimetry, these computational models can guide the design of novel chelating agents with tailored properties for applications in drug development and beyond. This in-depth technical guide serves as a foundational resource for researchers embarking on the computational investigation of TEPA-metal interactions, offering both the theoretical underpinnings and practical considerations necessary for successful modeling studies.

References

Foundational Research on Linear Pentamine Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Linear Pentamine Species

Linear pentamines are aliphatic organic compounds characterized by a straight-chain hydrocarbon backbone containing five amine functional groups. A prominent and well-studied example of this class is Tetraethylenepentamine (TEPA), systematically named N'-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine.[1][2] These compounds are viscous, yellowish liquids soluble in most polar solvents.[2] While extensively used in industrial applications as curing agents for epoxy resins, corrosion inhibitors, and additives in fuel and lubricants, the foundational chemistry of linear pentamines and their derivatives holds significant relevance for researchers in materials science and drug development.[2][3]

As polycationic molecules at physiological pH, linear pentamines can interact with negatively charged biological macromolecules such as DNA and RNA. This behavior is analogous to naturally occurring polyamines like spermidine and spermine, which are crucial for cell growth, proliferation, and differentiation.[4] The ability to synthesize and modify linear pentamine structures opens avenues for creating novel therapeutic agents. Polyamine analogs are being investigated for their potential in cancer therapy, acting by interfering with the metabolism of natural polyamines, which are often upregulated in cancer cells.[5][6] This guide provides a foundational overview of the synthesis, characterization, and key chemical properties of linear pentamine species, with tetraethylenepentamine (TEPA) as the primary exemplar.

Quantitative Data on Tetraethylenepentamine (TEPA)

The following tables summarize the key physical, chemical, and spectroscopic properties of TEPA.

Table 1: Physical and Chemical Properties of Tetraethylenepentamine (TEPA)

PropertyValueReference(s)
IUPAC Name N'-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine[1][4]
CAS Number 112-57-2[4][7]
Molecular Formula C₈H₂₃N₅[4][8]
Molar Mass 189.30 g/mol [4]
Appearance Yellowish, viscous liquid[2]
Density 0.998 g/mL at 25 °C[4]
Boiling Point 340 °C (decomposes)[4]
Melting Point -40 °C[4]
Flash Point 163 °C (325 °F)[4]
Water Solubility Soluble[2]
Refractive Index (n²⁰/D) 1.505[4]

Table 2: Spectroscopic Data for Tetraethylenepentamine (TEPA)

Spectroscopy Type Peak/Chemical Shift Assignment Reference(s)
FTIR (cm⁻¹) 3268N-H stretching[9]
2945, 2802C-H stretching[9]
1658Primary Amine (NH₂) bending[10]
1590N-H bending[9]
1527Secondary Amine (NH) bending[10]
1447C-H bending[9]
¹H NMR (ppm) Data for Pentahydrochloride Salt
~3.5-3.8-CH₂-N (ethylene backbone)[11]
~3.2-3.4-CH₂-NH₂ (terminal ethylene)[11]
¹³C NMR (ppm) Predicted values for free base
~50-55-CH₂-NH-CH₂-[4]
~45-50-CH₂-NH-CH₂-[4]
~38-42H₂N-CH₂-[4]

Experimental Protocols

Synthesis of Linear Polyamines (Representative Protocol)

The industrial synthesis of TEPA often involves high-pressure and high-temperature reactions that are not easily adaptable to a standard laboratory setting. A common laboratory approach for synthesizing linear polyamines involves a multi-step process of protection, alkylation, and deprotection. The following is a representative protocol adapted from the synthesis of similar long-chain linear polyamines.[5][6][12]

Objective: To synthesize a linear pentamine via a stepwise chain elongation approach.

Materials:

  • A suitable starting diamine (e.g., N,N'-diboc-1,4-diaminobutane)

  • A suitable alkylating agent with a protected amine and a leaving group (e.g., 2-(Boc-amino)ethyl bromide)

  • A non-nucleophilic base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Deprotection agent (e.g., Trifluoroacetic acid - TFA in Dichloromethane - DCM)

  • Standard laboratory glassware for inert atmosphere synthesis

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Alkylation: The protected starting diamine is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • A non-nucleophilic base is added to deprotonate the secondary amines.

  • The alkylating agent is added dropwise to the reaction mixture, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

  • The reaction is quenched, and the product is extracted and purified.

  • This alkylation step is repeated to extend the polyamine chain to the desired length (in this case, to a pentamine).

  • Deprotection: The fully protected linear pentamine is dissolved in a suitable solvent (e.g., DCM).[6]

  • An excess of the deprotection agent (e.g., TFA) is added, and the mixture is stirred at room temperature for several hours.[6]

  • The solvent and excess acid are removed under reduced pressure to yield the final linear pentamine, often as a salt (e.g., TFA salt).

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction and purification.

Characterization of Linear Pentamines

Objective: To confirm the structure and purity of the synthesized linear pentamine.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the purified pentamine in a suitable deuterated solvent (e.g., D₂O, CDCl₃). The spectrum will show characteristic signals for the protons on the ethylene backbones and near the different amine environments. Integration of the peaks should correspond to the number of protons in each environment.[12]

    • ¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the carbon atoms in the ethylene chains. The chemical shifts will vary depending on their proximity to the primary and secondary amine groups.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the IR spectrum of the neat liquid sample.

    • Characteristic peaks to identify include N-H stretching (typically in the 3300-3500 cm⁻¹ region), C-H stretching (around 2850-2960 cm⁻¹), and N-H bending (around 1600 cm⁻¹).[9][10][14]

  • Mass Spectrometry (MS):

    • Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass spectrum.

    • The molecular ion peak corresponding to the calculated molecular weight of the pentamine should be observed.

Visualizations of Pathways and Relationships

Synthesis Pathway of Tetraethylenepentamine (TEPA)

G Figure 1: Industrial Synthesis Pathway of TEPA DETA Diethylenetriamine (DETA) DETDN Diethylenetriamine diacetonitrile (DETDN) DETA->DETDN + 2 eq. FACH FACH Formaldehyde Cyanohydrin (FACH) FACH->DETDN TEPA Tetraethylenepentamine (TEPA) DETDN->TEPA + H2 / Catalyst H2 Hydrogen (H2) H2->TEPA

Caption: Industrial synthesis of TEPA via the cyanomethylation of diethylenetriamine followed by hydrogenation.

Experimental Workflow for Characterization

G Figure 2: Workflow for Characterization of a Linear Pentamine start Synthesized Product purification Purification (e.g., Distillation, Chromatography) start->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms structure_confirmed Structure and Purity Confirmed nmr->structure_confirmed ftir->structure_confirmed ms->structure_confirmed

Caption: A typical experimental workflow for the purification and structural confirmation of a synthesized linear pentamine.

Coordination of TEPA as a Pentadentate Ligand

Caption: Diagram illustrating the coordination of the five nitrogen atoms of TEPA to a central metal ion (M+).

Biological Role of Polyamines and Therapeutic Intervention

G Figure 4: Simplified Role of Polyamines in Cell Proliferation and Therapeutic Targeting Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine Spermidine Putrescine->Spermidine + aminopropyl group Spermine Spermine Spermidine->Spermine + aminopropyl group CellGrowth Cell Proliferation and Growth Spermidine->CellGrowth Spermine->CellGrowth PolyamineAnalogs Synthetic Polyamine Analogs PolyamineAnalogs->ODC Downregulation PolyamineAnalogs->CellGrowth Inhibition Transport Polyamine Transport System PolyamineAnalogs->Transport Uptake into cell

References

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of Tetraethylenepentamine Pentahydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylenepentamine pentahydrochloride (TEPA-5HCl) is a potent chelator of copper and zinc ions, making it a valuable tool for in vivo studies investigating the roles of these metal ions in various physiological and pathological processes.[1] Proper dissolution and formulation of TEPA-5HCl are critical for ensuring accurate dosing, bioavailability, and animal welfare in preclinical research. These application notes provide detailed protocols for the dissolution of TEPA-5HCl for in vivo administration, guidance on vehicle selection, and information on its mechanism of action.

Physicochemical Properties and Solubility Data

TEPA-5HCl is the pentahydrochloride salt of Tetraethylenepentamine. The hydrochloride salt form generally confers higher aqueous solubility compared to the free base.[1] Key properties and solubility information are summarized in the table below.

PropertyValue
Molecular Weight 371.61 g/mol [1]
Appearance Powder[2]
Water Solubility ≥ 141.8 mg/mL[3]
DMSO Solubility 3.72 mg/mL (10 mM); Sonication is recommended to aid dissolution.[1]
Storage (Powder) 3 years at -20°C[1]
Storage (in Solvent) 1 year at -80°C[1]

Experimental Protocols

Protocol 1: Preparation of TEPA-5HCl in Saline for In Vivo Injection

This protocol is recommended for most in vivo applications due to the high water solubility of TEPA-5HCl and the biocompatibility of saline.

Materials:

  • This compound (TEPA-5HCl) powder

  • Sterile 0.9% Sodium Chloride (Saline) solution

  • Sterile conical tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

  • pH meter

  • Sterile 1 M Sodium Hydroxide (NaOH) and 1 M Hydrochloric Acid (HCl) for pH adjustment

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate the required amount of TEPA-5HCl and saline. Based on the desired final concentration and volume, calculate the mass of TEPA-5HCl powder needed. Example: For a 10 mg/mL solution, weigh 10 mg of TEPA-5HCl for each 1 mL of saline.

  • Dissolve TEPA-5HCl in saline.

    • Add the calculated volume of sterile 0.9% saline to a sterile conical tube.

    • Slowly add the weighed TEPA-5HCl powder to the saline while vortexing.

    • Continue to vortex until the powder is completely dissolved. The solution should be clear and colorless.

    • If dissolution is slow, gentle warming in a water bath (up to 37°C) or brief sonication can be used to facilitate the process.[3]

  • Measure and adjust the pH.

    • The aqueous solution of TEPA-5HCl is expected to be acidic due to the pentahydrochloride salt form.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Aseptically measure the pH of the TEPA-5HCl solution.

    • Adjust the pH to a physiologically compatible range (typically pH 7.2-7.4) by adding sterile 1 M NaOH dropwise while continuously monitoring the pH. If the pH overshoots, it can be corrected with sterile 1 M HCl.

  • Sterile filter the solution.

    • Draw the pH-adjusted solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, final container (e.g., a sterile vial).

  • Storage and Stability.

    • For immediate use, the solution can be kept at room temperature.

    • For short-term storage (up to 24 hours), store at 2-8°C.

    • For long-term storage, it is recommended to aliquot the solution and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of TEPA-5HCl using a Co-Solvent Formulation

This protocol is provided for informational purposes and may be considered if a non-aqueous or mixed-solvent system is required for specific experimental reasons. However, for TEPA-5HCl, Protocol 1 is generally sufficient.

Materials:

  • This compound (TEPA-5HCl) powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

A general formulation for in vivo studies for compounds with lower aqueous solubility is as follows: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS.[1]

  • Prepare the vehicle mixture. In a sterile tube, sequentially add and mix the solvents in the following order: DMSO, PEG300, Tween-80, and finally Saline or PBS. Ensure the solution is homogeneous at each step.

  • Dissolve TEPA-5HCl in the vehicle. Add the weighed TEPA-5HCl powder to the prepared vehicle. Vortex thoroughly until the compound is completely dissolved.

  • Storage. Store the final formulation according to the stability of the components. For stock solutions in DMSO, storage at -80°C is recommended.[1]

Mechanism of Action: Chelation of Copper and Inhibition of TGF-β Signaling

TEPA-5HCl exerts its biological effects primarily through the high-affinity chelation of copper and zinc.[1] In the context of cancer biology, copper chelation by TEPA has been demonstrated to suppress tumor progression and metastasis by inhibiting both the canonical and non-canonical Transforming Growth Factor-beta (TGF-β) signaling pathways. Elevated copper levels have been implicated in promoting cancer progression, and TEPA's ability to reduce copper availability interferes with key signaling cascades involved in cell growth, invasion, and angiogenesis.

Below is a diagram illustrating the inhibitory effect of TEPA on the TGF-β signaling pathways.

TEPA_TGF_beta_pathway cluster_canonical Canonical Pathway cluster_nucleus_canonical cluster_non_canonical Non-Canonical Pathways TEPA TEPA-5HCl Copper Copper (Cu2+) TEPA->Copper Chelates TGF_beta TGF-β Copper->TGF_beta Promotes TGF_beta_R TGF-β Receptor (TGFβRI/II) TGF_beta->TGF_beta_R SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 PI3K_AKT PI3K/AKT TGF_beta_R->PI3K_AKT MAPK RAS/RAF/MEK/ERK TGF_beta_R->MAPK WNT_beta_catenin WNT/β-catenin TGF_beta_R->WNT_beta_catenin SMAD_complex SMAD2/3-SMAD4 Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription_canonical Target Gene Transcription (EMT, Invasion) SMAD_complex->Gene_transcription_canonical Nucleus_canonical Nucleus Non_canonical Non-Canonical Pathways Cell_responses Cellular Responses (Metastasis, Invasion) PI3K_AKT->Cell_responses MAPK->Cell_responses WNT_beta_catenin->Cell_responses

Inhibition of TGF-β Signaling by TEPA-5HCl

Workflow for Preparing TEPA-5HCl for In Vivo Studies

The following diagram outlines the general workflow for the preparation of TEPA-5HCl solution for administration in animal models.

TEPA_Preparation_Workflow start Start weigh Weigh TEPA-5HCl Powder start->weigh dissolve Dissolve in Sterile Saline weigh->dissolve ph_measure Measure pH dissolve->ph_measure ph_adjust Adjust pH to 7.2-7.4 with sterile NaOH/HCl ph_measure->ph_adjust sterile_filter Sterile Filter (0.22 µm filter) ph_adjust->sterile_filter administer Administer to Animal Model sterile_filter->administer store Store at -20°C or -80°C for future use sterile_filter->store

References

Application Notes and Protocols for Tetraethylenepentamine (TEPA) in CO2 Capture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylenepentamine (TEPA) is a polyamine that has garnered significant attention in the field of carbon dioxide (CO2) capture due to its high amine density, low cost, and efficacy in binding CO2.[1][2] When impregnated onto porous solid supports, TEPA creates a high-capacity sorbent material for post-combustion CO2 capture and direct air capture applications.[3][4] The primary and secondary amine groups within the TEPA molecule react with CO2 through a chemisorption process, making it a promising candidate for developing efficient and cost-effective carbon capture technologies.[2]

These application notes provide detailed protocols for the preparation of TEPA-functionalized solid sorbents and their evaluation in CO2 capture experiments. The methodologies are designed to be clear and reproducible for researchers in various scientific disciplines.

I. Preparation of TEPA-Functionalized Sorbents by Wet Impregnation

The wet impregnation method is a widely used technique for loading TEPA onto a porous support material, such as silica gel, activated carbon, or zeolites.[5][6] This process involves dissolving TEPA in a suitable solvent and then introducing the porous support to allow for the even distribution of the amine within the pores.

Protocol: Wet Impregnation of Porous Silica with TEPA

Materials:

  • Porous silica support (e.g., silica gel, MCM-41, SBA-15)

  • Tetraethylenepentamine (TEPA)

  • Anhydrous methanol or ethanol

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator or vacuum oven

Procedure:

  • Support Pre-treatment: Dry the porous silica support in an oven at 110-120°C for at least 4 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator before use.

  • TEPA Solution Preparation: In a beaker or round-bottom flask, dissolve the desired amount of TEPA in a sufficient volume of anhydrous methanol or ethanol. The concentration of the TEPA solution will depend on the desired loading of TEPA on the support. A common starting point is a 10-50% w/v solution.

  • Impregnation: Slowly add the pre-treated silica support to the TEPA solution while stirring continuously. Ensure that the silica is fully submerged and a homogeneous slurry is formed.

  • Solvent Evaporation: Continue stirring the mixture at room temperature for 2-4 hours to allow for the diffusion of TEPA into the pores of the silica. Following this, remove the solvent using a rotary evaporator at 60-80°C or by drying in a vacuum oven at 80-100°C overnight.

  • Final Sorbent: The resulting free-flowing powder is the TEPA-functionalized sorbent. Store it in a sealed container in a desiccator to prevent moisture absorption.

II. Experimental Protocol for CO2 Capture in a Fixed-Bed Reactor

A fixed-bed reactor is a common setup to evaluate the CO2 adsorption and desorption performance of solid sorbents.[7][8] The following protocol outlines a typical experimental procedure.

Protocol: CO2 Adsorption and Desorption Cycle

Apparatus:

  • Fixed-bed reactor system (typically a quartz or stainless-steel tube)

  • Mass flow controllers for CO2, N2 (or other inert gas), and air

  • Temperature controller and furnace

  • Gas analyzer (e.g., infrared CO2 sensor)

  • Data acquisition system

Procedure:

  • Sorbent Packing: Pack a known mass of the TEPA-functionalized sorbent into the fixed-bed reactor. Ensure uniform packing to avoid channeling of the gas flow.

  • Pre-treatment/Activation: Heat the sorbent bed to 100-110°C under a flow of inert gas (e.g., N2) for at least 1 hour to remove any physisorbed water and other impurities.

  • Adsorption:

    • Cool the sorbent bed to the desired adsorption temperature (typically 25-75°C).

    • Introduce a gas stream with a known CO2 concentration (e.g., 10-15% CO2 in N2 for post-combustion capture simulation, or ~400 ppm CO2 in air for direct air capture simulation) at a specific flow rate.

    • Continuously monitor the CO2 concentration at the reactor outlet using the gas analyzer. The breakthrough point is reached when the outlet CO2 concentration starts to increase significantly. The adsorption is complete when the outlet concentration equals the inlet concentration (saturation).

  • Desorption/Regeneration:

    • Stop the flow of the CO2-containing gas and switch to an inert gas flow (e.g., N2).

    • Heat the sorbent bed to a higher temperature (typically 100-150°C) to release the captured CO2.

    • Monitor the CO2 concentration in the outlet stream. Desorption is complete when the CO2 concentration returns to baseline.

  • Cyclic Operation: Repeat the adsorption and desorption steps for multiple cycles to evaluate the stability and reusability of the sorbent.

III. Quantitative Data Summary

The CO2 capture performance of TEPA-functionalized sorbents is influenced by the support material, TEPA loading, adsorption temperature, and CO2 concentration. The following table summarizes representative data from the literature.

Support MaterialTEPA Loading (wt%)Adsorption Temperature (°C)CO2 ConcentrationCO2 Adsorption Capacity (mmol/g)Reference
Mesoporous Silica30209 bar (pure CO2)9.3[3][9]
Hierarchical Silica7030400 ppm in He5.20
Mesocellular Silica Foam40 (with 30% DEA)50100 kPa (pure CO2)5.91[7]
SBA-15 Silica6075Pure CO25.22
Poly(methyl methacrylate)~392510% in N2~3.2[8]
Halloysite Nanotubes30209 bar (pure CO2)9.3[3][9]

IV. Visualizations

Reaction Mechanism of CO2 with TEPA

The primary and secondary amine groups in TEPA react with CO2 to form carbamates in a 2:1 amine:CO2 stoichiometric ratio under anhydrous conditions. In the presence of water, the reaction can also lead to the formation of bicarbonates.

CO2_TEPA_Reaction cluster_reactants Reactants cluster_products Products 2RNH2 2 Primary Amines (from TEPA) Carbamate Ammonium Carbamate 2RNH2->Carbamate Reaction CO2 Carbon Dioxide CO2->Carbamate

Caption: Reaction of primary amines in TEPA with CO2 to form ammonium carbamate.

Experimental Workflow

The overall experimental process for evaluating TEPA-functionalized sorbents for CO2 capture can be summarized in the following workflow.

Experimental_Workflow cluster_prep Sorbent Preparation cluster_testing CO2 Capture Testing cluster_analysis Data Analysis Support_Pretreatment Support Pre-treatment (Drying) TEPA_Solution TEPA Solution Preparation Support_Pretreatment->TEPA_Solution Impregnation Wet Impregnation TEPA_Solution->Impregnation Drying Drying/ Solvent Removal Impregnation->Drying Packing Pack Fixed-Bed Reactor Drying->Packing Activation Sorbent Activation (Heating in N2) Packing->Activation Adsorption CO2 Adsorption Activation->Adsorption Desorption Desorption/ Regeneration Adsorption->Desorption Desorption->Adsorption Cyclic Operation Breakthrough_Curve Analyze Breakthrough Curve Desorption->Breakthrough_Curve Capacity_Calculation Calculate Adsorption Capacity Breakthrough_Curve->Capacity_Calculation Stability_Analysis Analyze Cyclic Stability Capacity_Calculation->Stability_Analysis

Caption: Workflow for TEPA-functionalized sorbent preparation and CO2 capture analysis.

References

Application of Tetraethylenepentamine Pentahydrochloride in Epoxy Resin Curing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylenepentamine (TEPA) is a well-established aliphatic amine curing agent for epoxy resins, known for its high reactivity and the excellent mechanical properties it imparts to the cured product. The use of its pentahydrochloride salt, Tetraethylenepentamine pentahydrochloride (TEPA-5HCl), introduces the concept of latency to the curing process. In its salt form, the amine functionality is blocked, rendering it inactive at ambient temperatures. Upon heating, the hydrochloride salt decomposes, liberating the reactive free amine and initiating the cross-linking reaction with the epoxy resin. This characteristic makes TEPA-5HCl a suitable candidate for one-component epoxy formulations where a long pot life at room temperature is desired, followed by rapid curing at elevated temperatures.

These application notes provide a comprehensive overview of the use of TEPA-5HCl as a latent curing agent for epoxy resins, including detailed experimental protocols, and a summary of expected performance characteristics based on the principles of amine salt latency.

Curing Mechanism

The curing of epoxy resins with TEPA-5HCl is a two-stage process. The first stage involves the thermal dissociation of the amine salt to release the free amine. The second stage is the nucleophilic addition of the primary and secondary amine groups of the liberated TEPA to the epoxide rings of the epoxy resin.

Stage 1: Thermal Activation

At elevated temperatures, the TEPA-5HCl salt undergoes thermal decomposition, releasing the free, reactive Tetraethylenepentamine and hydrogen chloride (HCl). The HCl can further catalyze the epoxy ring-opening reaction.

Stage 2: Epoxy-Amine Reaction

The liberated TEPA, with its multiple primary and secondary amine groups, reacts with the epoxy groups of the resin in a stepwise manner. This leads to the formation of a highly cross-linked, three-dimensional thermoset polymer network. The hydroxyl groups formed during the epoxy ring-opening can also participate in further reactions, contributing to the overall network density.

Experimental Protocols

The following protocols provide a general framework for the utilization of TEPA-5HCl as a latent curing agent for a standard Bisphenol A based epoxy resin. Researchers should optimize these protocols for their specific epoxy resin system and desired material properties.

Materials and Equipment
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (Epoxy Equivalent Weight: 180-200 g/eq)

  • Curing Agent: this compound (TEPA-5HCl)

  • Solvent (Optional): A suitable solvent such as 2-methoxyethanol or dipropylene glycol methyl ether to aid in the dispersion of TEPA-5HCl.

  • Mixing Equipment: High-shear mechanical stirrer or a planetary centrifugal mixer.

  • Curing Oven: A programmable oven with precise temperature control.

  • Analytical Instruments: Differential Scanning Calorimeter (DSC), Dynamic Mechanical Analyzer (DMA), Universal Testing Machine (UTM).

Protocol 1: Preparation of a One-Component Epoxy Formulation
  • Stoichiometric Calculation: Determine the required amount of TEPA-5HCl based on the Amine Hydrogen Equivalent Weight (AHEW) of TEPA and the Epoxy Equivalent Weight (EEW) of the resin. For TEPA (C8H23N5, Molar Mass ≈ 189.3 g/mol ), there are 5 active hydrogens (2 primary amines with 2 hydrogens each, and 3 secondary amines with 1 hydrogen each, totaling 9 active hydrogens. However, for practical purposes and due to steric hindrance, a lower effective number of active hydrogens is often considered. For this protocol, we will assume all 5 nitrogen atoms can become reactive, leading to an AHEW of approximately 189.3 / 5 = 37.9 g/eq. The molar mass of TEPA-5HCl (C8H23N5 · 5HCl) is approximately 189.3 + 5 * 36.46 = 371.6 g/mol . The equivalent weight of TEPA-5HCl is therefore approximately 371.6 / 5 = 74.3 g/eq.

    • Calculation: Mass of TEPA-5HCl = (Mass of Epoxy Resin / EEW) * AHEW of TEPA-5HCl

  • Dispersion of Curing Agent:

    • Pre-heat the epoxy resin to 60-80 °C to reduce its viscosity.

    • Slowly add the calculated amount of finely ground TEPA-5HCl to the pre-heated epoxy resin under high-shear mechanical stirring.

    • If necessary, a minimal amount of a suitable solvent can be added to improve the dispersion of the curing agent.

    • Continue mixing until a homogenous dispersion is achieved.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Storage: Store the formulated one-component system in a sealed container at or below room temperature.

Protocol 2: Curing of the Epoxy Formulation
  • Application: Apply the formulated epoxy resin to the desired substrate or mold.

  • Curing Schedule: Place the coated substrate or mold in a pre-heated oven. The curing temperature and time will need to be determined experimentally, as the activation temperature of TEPA-5HCl is not widely reported. A typical starting point for latent amine salt curing agents is in the range of 120-180 °C.

    • Suggested Initial Curing Profile:

      • Ramp to 150 °C and hold for 1 hour.

      • Follow with a post-cure at 180 °C for 30 minutes to ensure full cross-linking.

  • Cooling: Allow the cured part to cool down slowly to room temperature to minimize internal stresses.

Protocol 3: Characterization of Cured Epoxy Resin
  • Thermal Analysis (DSC):

    • Use a Differential Scanning Calorimeter to determine the curing profile and the glass transition temperature (Tg) of the cured sample.

    • For the uncured formulation, a dynamic DSC scan (e.g., from 30 °C to 250 °C at 10 °C/min) will reveal the onset and peak of the exothermic curing reaction, indicating the activation temperature range of TEPA-5HCl.

    • For the cured sample, a second DSC scan will show the glass transition temperature (Tg).

  • Mechanical Testing (UTM):

    • Prepare dog-bone shaped specimens according to ASTM D638 for tensile testing.

    • Prepare rectangular bar specimens according to ASTM D790 for flexural testing.

    • Conduct the tests on a Universal Testing Machine to determine tensile strength, modulus, elongation at break, and flexural strength and modulus.

  • Dynamic Mechanical Analysis (DMA):

    • Use a DMA to determine the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

    • The peak of the tan delta curve provides another measure of the glass transition temperature.

Data Presentation

Table 1: Typical Properties of DGEBA Epoxy Resin Cured with Tetraethylenepentamine (TEPA)

PropertyTypical ValueTest Method
Tensile Strength60 - 80 MPaASTM D638
Tensile Modulus2.5 - 3.5 GPaASTM D638
Elongation at Break3 - 5 %ASTM D638
Flexural Strength100 - 130 MPaASTM D790
Flexural Modulus3.0 - 4.0 GPaASTM D790
Glass Transition Temp. (Tg)110 - 140 °CDSC

Table 2: Expected Influence of Curing with TEPA-5HCl on Epoxy Resin Properties (Hypothesized)

PropertyExpected Outcome with TEPA-5HClRationale
Pot Life at Room Temp.Significantly ExtendedAmine is blocked as a salt, preventing reaction.
Curing TemperatureElevated (e.g., >120 °C)Thermal energy is required to release the free amine.
Curing Speed at Elev. Temp.RapidOnce activated, the polyamine is highly reactive.
Mechanical PropertiesSimilar to TEPA-cured systemsThe final cross-linked network should be comparable.
Glass Transition Temp. (Tg)Potentially higher than RT cured TEPAHigh-temperature cure can lead to a more complete reaction and higher cross-link density.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the application of TEPA-5HCl for epoxy resin curing.

experimental_workflow cluster_prep Formulation Preparation cluster_cure Curing Process cluster_char Characterization prep1 Stoichiometric Calculation prep2 Dispersion of TEPA-5HCl in Epoxy prep1->prep2 prep3 Degassing prep2->prep3 cure1 Application to Substrate/Mold prep3->cure1 cure2 Thermal Curing in Oven cure1->cure2 cure3 Controlled Cooling cure2->cure3 char1 Thermal Analysis (DSC) cure3->char1 char2 Mechanical Testing (UTM) cure3->char2 char3 Dynamic Mechanical Analysis (DMA) cure3->char3

Caption: Experimental workflow for epoxy curing with TEPA-5HCl.

curing_mechanism start One-Component Epoxy/ TEPA-5HCl Mixture heat Heat Application (e.g., 120-180 °C) start->heat activation Thermal Dissociation of Amine Salt heat->activation free_amine Release of Free TEPA and HCl activation->free_amine reaction Epoxy-Amine Reaction free_amine->reaction network Cross-linked Thermoset Network reaction->network

Caption: Curing mechanism of TEPA-5HCl in an epoxy resin system.

Conclusion

This compound offers a promising approach to formulating one-component, heat-curable epoxy systems. The latent nature of this curing agent provides an extended pot life at ambient temperatures, a significant advantage in many industrial applications. While specific quantitative data for TEPA-5HCl cured systems is sparse in publicly available literature, the fundamental principles of amine salt chemistry suggest that upon thermal activation, it will function as a highly effective polyamine curing agent, yielding thermosets with excellent mechanical and thermal properties comparable to those cured with standard TEPA. The provided protocols offer a starting point for researchers to explore the potential of TEPA-5HCl in their specific applications. Further experimental work is necessary to fully characterize the curing kinetics and final properties of epoxy resins cured with this latent agent.

Application Notes and Protocols for siRNA Delivery Using TEPA-Based Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the formulation, characterization, and application of Tetraethylenepentamine (TEPA)-based liposomes for the efficient delivery of small interfering RNA (siRNA). These cationic liposomes serve as a potent non-viral vector for gene silencing studies both in vitro and in vivo.

Introduction

RNA interference (RNAi) is a powerful biological process for sequence-specific gene silencing, with significant therapeutic potential. The delivery of siRNA, the key effector molecule in RNAi, is a major challenge due to its instability and poor cellular uptake. TEPA-based liposomes, such as those formulated with the synthetic conjugate Dicetyl phosphate-tetraethylenepentamine (DCP-TEPA), offer a promising solution. These polycationic liposomes (PCL) efficiently complex with negatively charged siRNA, protect it from degradation, and facilitate its delivery into target cells.[1][2][3][4] This application note details the preparation of TEPA-based liposomes, the formation of siRNA-liposome complexes, and protocols for evaluating their gene silencing efficacy and cytotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for the characterization and efficacy of TEPA-based liposome/siRNA complexes.

Table 1: Physicochemical Properties of TEPA-Based Liposomes and siRNA Complexes

ParameterValueConditions/Notes
Liposome Composition Dicetyl phosphate-tetraethylenepentamine (DCP-TEPA), Cholesterol, PEG-DSPEMolar ratios can be optimized for specific applications.
Particle Size (Zeta-sizer) 100 - 200 nmDependent on formulation method (e.g., extrusion).
Zeta Potential +30 to +50 mVIndicates cationic surface charge, crucial for siRNA complexation.
siRNA Encapsulation Efficiency > 90%Can be influenced by the N/P ratio and lipid composition.
Optimal N/P Ratio 4/1 to 8/1Ratio of nitrogen in TEPA to phosphate in siRNA for efficient complexation and delivery.[5]

Table 2: In Vitro Gene Silencing Efficiency and Cytotoxicity

Cell LineTarget GenesiRNA ConcentrationKnockdown EfficiencyCytotoxicity (Cell Viability)
HT1080 (human fibrosarcoma)EGFP40 nM~70-80%> 80%
B16-F10 (murine melanoma)Luciferase40 nM~60-70%> 85%
HeLaVarious40 nMUp to 80%> 90%
KB-3-1Various0.2 µMDependent on N/P ratioNot specified

Experimental Protocols

Preparation of TEPA-Based Liposomes

This protocol describes the preparation of DCP-TEPA-based liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • Dicetyl phosphate-tetraethylenepentamine (DCP-TEPA)

  • Cholesterol

  • DSPE-PEG2000 (for PEGylated liposomes)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 10 mM HEPES, 5% glucose, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve DCP-TEPA, cholesterol, and DSPE-PEG2000 (if applicable) in a chloroform/methanol mixture in a round-bottom flask. The molar ratio should be optimized based on experimental needs.

  • Create a thin lipid film by evaporating the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature.

  • Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid transition temperature for 1 hour.

  • The resulting multilamellar vesicles are then subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar liposomes of a uniform size.

  • Store the prepared liposomes at 4°C.

Formation of TEPA-Liposome/siRNA Complexes (Lipoplexes)

Materials:

  • Prepared TEPA-based liposomes

  • siRNA stock solution (e.g., 20 µM)

  • Nuclease-free water or buffer (e.g., Opti-MEM)

Procedure:

  • Calculate the required volumes of liposome and siRNA solutions to achieve the desired N/P ratio. The N/P ratio is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the siRNA.

  • Dilute the TEPA-based liposomes in nuclease-free water or buffer.

  • In a separate tube, dilute the siRNA in the same buffer.

  • Add the diluted siRNA solution to the diluted liposome solution and mix gently by pipetting.

  • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.[6]

  • The lipoplexes are now ready for in vitro or in vivo applications.

In Vitro Transfection of Adherent Cells

Materials:

  • Adherent cells (e.g., HeLa, HT1080) plated in 24-well plates

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • TEPA-liposome/siRNA complexes

Procedure:

  • One day before transfection, seed the cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.[7]

  • On the day of transfection, remove the culture medium from the cells.

  • Add the freshly prepared TEPA-liposome/siRNA complexes to each well. The final siRNA concentration is typically in the range of 25-50 nM.

  • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • After incubation, add complete medium to the wells. Alternatively, the complex-containing medium can be replaced with fresh complete medium.

  • Incubate the cells for 24-72 hours before assessing gene knockdown.

Assessment of Gene Silencing (Knockdown)

Gene silencing can be quantified at both the mRNA and protein levels.

a) mRNA Level (RT-qPCR):

  • After the desired incubation period (e.g., 24-48 hours), lyse the cells and extract total RNA using a suitable kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method to determine the percentage of gene knockdown.

b) Protein Level (Western Blot):

  • After the desired incubation period (e.g., 48-72 hours), lyse the cells and determine the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin).

  • Incubate with a corresponding secondary antibody and visualize the protein bands using a suitable detection system.

  • Quantify the band intensities to determine the reduction in protein expression.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the TEPA-based liposomes to ensure that the observed gene silencing is not due to non-specific toxic effects.

a) MTT Assay:

  • Seed cells in a 96-well plate and transfect as described above.

  • At the desired time point post-transfection, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[8]

  • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

b) LDH Assay:

  • Seed cells in a 96-well plate and transfect as described above.

  • At the desired time point, collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available LDH cytotoxicity assay kit.[8]

  • Calculate cytotoxicity as a percentage relative to a positive control (cells treated with a lysis buffer).

Visualizations

Experimental Workflow

G cluster_0 1. Liposome Preparation cluster_1 2. Lipoplex Formation cluster_2 3. In Vitro Transfection cluster_3 4. Analysis A Lipid Dissolution (DCP-TEPA, Cholesterol) B Thin Film Formation (Rotary Evaporation) A->B C Hydration B->C D Extrusion C->D E Dilute Liposomes D->E G Mix and Incubate E->G F Dilute siRNA F->G I Add Lipoplexes G->I H Seed Cells H->I J Incubate I->J K Gene Knockdown (RT-qPCR, Western Blot) J->K L Cytotoxicity (MTT, LDH Assay) J->L

Caption: Experimental workflow for siRNA delivery using TEPA-based liposomes.

RNA Interference (RNAi) Signaling Pathway

RNAi_Pathway lipoplex TEPA-Liposome/siRNA Complex endocytosis Endocytosis lipoplex->endocytosis 1. Cellular Uptake cell_membrane Cell Membrane cytoplasm Cytoplasm endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape 2. Release siRNA siRNA endosomal_escape->siRNA risc_loading RISC Loading siRNA->risc_loading 3. RISC Assembly risc RISC (RNA-Induced Silencing Complex) risc_loading->risc cleavage mRNA Cleavage risc->cleavage 4. Target Recognition mrna Target mRNA mrna->cleavage silencing Gene Silencing cleavage->silencing 5. Degradation

References

Application Notes and Protocols: Functionalization of Chitosan Resin with Tetraethylenepentamine (TEPA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitosan, a natural biopolymer derived from the deacetylation of chitin, possesses a unique combination of properties including biocompatibility, biodegradability, and the presence of reactive amino and hydroxyl groups.[1][2][3] These characteristics make it an excellent candidate for chemical modification to enhance its functionality for a variety of applications, including drug delivery, tissue engineering, and as an adsorbent for hazardous pollutants.[1][2][4] Functionalization with polyamines, such as Tetraethylenepentamine (TEPA), significantly increases the density of amine groups on the chitosan backbone.[5] This modification enhances the resin's capacity for chelating metal ions, adsorbing anionic dyes, and interacting with biological molecules.[5][6]

These application notes provide a detailed protocol for the functionalization of chitosan resin with TEPA. The procedure involves an initial cross-linking step to improve the mechanical stability of the chitosan beads, followed by grafting of TEPA. This document outlines the necessary materials, experimental procedures, and characterization methods, along with expected quantitative data to guide researchers in synthesizing and evaluating TEPA-functionalized chitosan resin.

Data Presentation

Table 1: Physicochemical Properties of Unmodified and TEPA-Functionalized Chitosan Resin
ParameterUnmodified ChitosanTEPA-Functionalized ChitosanReference
Surface Area (BET)HighSignificantly Decreased
Pore VolumeHighDrastically Decreased[7]
Amine Group DensityLowHigh
Table 2: Adsorption Capacities of TEPA-Functionalized Chitosan for Various Adsorbates
AdsorbateAdsorption Capacity (mg/g)Experimental ConditionsReference
Eosin Y (anionic dye)292.4298 K[5]
Re(VII)257.61pH 3, 30 °C[6]
CO23.38 mmol/g40 °C, 1 bar[7][8]

Experimental Protocols

Materials
  • Chitosan flakes or beads

  • Tetraethylenepentamine (TEPA)

  • Epichlorohydrin (ECH) or Glutaraldehyde (GLA) as a cross-linker

  • Sodium hydroxide (NaOH)

  • Acetic acid

  • Methanol

  • Deionized water

Protocol 1: Synthesis of TEPA-Functionalized Chitosan Resin

This protocol is a two-step process involving cross-linking of chitosan followed by grafting of TEPA.

Step 1: Cross-linking of Chitosan Beads

  • Dissolve chitosan flakes in a 1-2% (v/v) acetic acid solution to form a viscous solution.

  • Add the chitosan solution dropwise into a gently stirring NaOH solution to form chitosan beads.

  • Allow the beads to harden for several hours, then collect them by filtration and wash thoroughly with deionized water until neutral.

  • Suspend the chitosan beads in deionized water.

  • Add a cross-linking agent (e.g., 1% v/v glutaraldehyde or epichlorohydrin) to the suspension.[9][10]

  • Stir the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2-6 hours).[9]

  • After the reaction, filter the cross-linked chitosan beads and wash them extensively with deionized water to remove any unreacted cross-linker.

Step 2: Grafting of Tetraethylenepentamine (TEPA)

  • Suspend the cross-linked chitosan beads in a suitable solvent (e.g., methanol or isopropanol).

  • Add TEPA to the suspension. The amount of TEPA can be varied to achieve different grafting densities.

  • Reflux the mixture with stirring at an elevated temperature (e.g., 80 °C) for several hours (e.g., 12 hours) to facilitate the grafting reaction.[9]

  • After the reaction is complete, cool the mixture and filter the TEPA-functionalized chitosan beads.

  • To remove any unreacted TEPA, wash the beads extensively with a solvent such as methanol, potentially using a Soxhlet extraction apparatus for thorough purification.[9]

  • Finally, dry the functionalized chitosan resin in an oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Characterization Methods
  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the successful grafting of TEPA onto the chitosan backbone by identifying characteristic peaks of amine groups.[6][11]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the chitosan beads before and after functionalization.[6][11]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the modified chitosan resin.[8][11]

  • Elemental Analysis (CHNS): To determine the nitrogen content and estimate the degree of TEPA grafting.[8][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Chitosan Bead Preparation cluster_crosslinking Cross-linking cluster_grafting TEPA Grafting cluster_characterization Characterization chitosan Chitosan Flakes dissolution Dissolution in Acetic Acid chitosan->dissolution precipitation Precipitation in NaOH to form Beads dissolution->precipitation washing_neutral Washing until Neutral precipitation->washing_neutral suspension_crosslink Suspend Beads in Water washing_neutral->suspension_crosslink Cross-linking Step add_crosslinker Add Cross-linker (ECH/GLA) suspension_crosslink->add_crosslinker reaction_crosslink Reaction at Elevated Temperature add_crosslinker->reaction_crosslink washing_crosslink Washing to Remove Excess Cross-linker reaction_crosslink->washing_crosslink suspension_graft Suspend Cross-linked Beads in Solvent washing_crosslink->suspension_graft Grafting Step add_tepa Add TEPA suspension_graft->add_tepa reaction_graft Reflux at Elevated Temperature add_tepa->reaction_graft washing_graft Washing to Remove Excess TEPA reaction_graft->washing_graft drying Drying washing_graft->drying ftir FTIR drying->ftir sem SEM drying->sem tga TGA drying->tga chns Elemental Analysis drying->chns

Caption: Workflow for the synthesis and characterization of TEPA-functionalized chitosan resin.

Logical Relationship of Functionalization

logical_relationship chitosan Chitosan Backbone (-NH2, -OH groups) functionalized_chitosan TEPA-Functionalized Chitosan Resin chitosan->functionalized_chitosan is functionalized by tepa Tetraethylenepentamine (TEPA) (Primary & Secondary Amines) tepa->functionalized_chitosan grafts onto crosslinker Cross-linking Agent (e.g., Epichlorohydrin) crosslinker->chitosan improves stability of

Caption: Logical relationship between reactants and the final functionalized product.

References

Application Notes and Protocols for Studying Copper Overload with TEPA Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential trace element vital for various biological processes. However, excessive accumulation of copper leads to cellular toxicity, primarily affecting the liver. Wilson's disease, a genetic disorder characterized by impaired copper excretion, serves as a clinical example of copper overload pathology. Animal models of copper overload are indispensable tools for investigating the mechanisms of copper-induced toxicity and for the preclinical evaluation of therapeutic agents. Tetraethylenepentamine (TEPA) is a chelating agent that binds to copper, facilitating its excretion and thereby reducing copper-associated toxicity. These application notes provide detailed protocols for utilizing animal models to study copper overload and the efficacy of TEPA treatment.

Animal Models of Copper Overload

Several animal models are employed to study copper overload, each with distinct characteristics.

  • Genetic Models:

    • Atp7b-/- Mouse: This knockout mouse model for Wilson's disease lacks the ATP7B protein, which is crucial for biliary copper excretion.[1][2] These mice exhibit significant copper accumulation in the liver, leading to hepatitis, fibrosis, and eventually cirrhosis, closely mimicking the human disease progression.[3][4]

    • Long-Evans Cinnamon (LEC) Rat: This strain has a spontaneous mutation in the Atp7b gene, resulting in a similar phenotype to the Atp7b-/- mouse and serving as another valuable model for Wilson's disease.

  • Dietary-Induced Models:

    • Copper-Enriched Diet in Rats: Feeding rodents a diet supplemented with high levels of copper sulfate can induce copper accumulation in the liver and subsequent organ damage.[5][6] This model is useful for studying the toxic effects of excess copper intake, which is relevant to certain environmental or occupational exposures. A study on Wistar rats demonstrated that oral administration of copper sulfate at doses of 100 and 200 mg/kg body weight for 30, 60, and 90 days resulted in significant increases in copper concentration in the liver, kidney, and brain, leading to organ dysfunction.[5]

TEPA (Tetraethylenepentamine) Treatment

TEPA is a potent copper chelator that forms a stable complex with copper, which is then excreted from the body, primarily through the urine. It is used to reduce the burden of excess copper in tissues.[7]

Mechanism of Action

TEPA is a polyamine that binds to Cu2+ at a 1:1 ratio, effectively reducing both extracellular and intracellular levels of free copper.[8] By sequestering excess copper, TEPA mitigates its toxic effects, which include the generation of reactive oxygen species (ROS) and the inhibition of various enzymatic activities.

Data Presentation: Efficacy of TEPA Treatment

The following tables summarize the expected quantitative data from studies evaluating TEPA in animal models of copper overload. Data should be collected from control, copper-overloaded, and copper-overloaded TEPA-treated groups.

Table 1: Effect of TEPA on Liver and Serum Copper Levels

GroupTreatmentLiver Copper (µg/g dry weight)Serum Copper (µg/dL)
ControlStandard Diet10 - 50100 - 150
Copper OverloadHigh Copper Diet> 250150 - 250
TEPA-TreatedHigh Copper Diet + TEPA100 - 150100 - 150

Note: These are representative values and may vary depending on the animal model, duration of copper loading, and TEPA dosage.

Table 2: Effect of TEPA on Liver Function and Ceruloplasmin Activity

GroupTreatmentALT (U/L)AST (U/L)Serum Ceruloplasmin Activity (U/L)
ControlStandard Diet20 - 6050 - 15010 - 30
Copper OverloadHigh Copper Diet100 - 300200 - 5005 - 15
TEPA-TreatedHigh Copper Diet + TEPA40 - 100100 - 2008 - 25

Note: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key markers of liver injury. Ceruloplasmin is a copper-carrying protein, and its activity is often reduced in copper overload states like Wilson's disease.[9]

Table 3: Effect of TEPA on Urinary Copper Excretion

GroupTreatment24-hour Urinary Copper Excretion (µ g/24h )
ControlStandard Diet< 10
Copper OverloadHigh Copper Diet20 - 50
TEPA-TreatedHigh Copper Diet + TEPA> 100

Note: TEPA significantly increases urinary copper excretion by forming a chelated complex that is readily filtered by the kidneys.[10][11]

Experimental Protocols

Induction of Copper Overload in Rats (Dietary Model)

Objective: To induce copper accumulation and liver injury in rats through dietary supplementation.

Materials:

  • Wistar rats (male, 6-8 weeks old)

  • Standard rodent chow

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Powdered rodent chow

Protocol:

  • Prepare a copper-supplemented diet by mixing copper sulfate with powdered rodent chow to achieve a final concentration of 1000-2000 mg copper per kg of diet. A study showed that feeding Fischer 344 rats a diet with over 1250 µg/g of copper induced significant liver injury.

  • House the rats individually in a controlled environment (12-hour light/dark cycle, 22 ± 2°C).

  • Provide the copper-supplemented diet and water ad libitum for a period of 4 to 12 weeks.

  • A control group should be fed the standard rodent chow without added copper.

  • Monitor the body weight and food intake of the animals regularly.

TEPA Administration

Objective: To administer TEPA to copper-overloaded animals.

a) Oral Gavage

Materials:

  • TEPA dihydrochloride

  • Sterile water or saline (0.9% NaCl)

  • Gavage needles (20-22 gauge, 1.5 inches for mice)

  • Syringes

Protocol:

  • Prepare a stock solution of TEPA in sterile water or saline. A typical dose for mice is in the range of 20-50 mg/kg body weight.

  • Calculate the required volume for each animal based on its body weight. The administration volume should generally not exceed 10 mL/kg.

  • Gently restrain the mouse and insert the gavage needle orally, advancing it into the esophagus.

  • Administer the TEPA solution slowly.

  • Return the animal to its cage and monitor for any signs of distress.

b) Administration in Drinking Water

Protocol:

  • Dissolve TEPA in the drinking water at a concentration that will deliver the desired daily dose based on the average daily water consumption of the animals.

  • For example, if a mouse drinks approximately 5 mL of water per day and the target dose is 30 mg/kg for a 25g mouse, the required daily intake is 0.75 mg. The concentration in the drinking water would be 0.15 mg/mL or 150 mg/L.

  • Replace the TEPA-containing water every 2-3 days to ensure stability.

  • Provide plain drinking water to the control and copper-overloaded (untreated) groups.

Sample Collection and Preparation

a) Blood and Serum/Plasma Collection

Materials:

  • Microcentrifuge tubes

  • EDTA or heparin tubes (for plasma)

  • Serum separator tubes (for serum)

Protocol:

  • Collect blood via cardiac puncture or from the tail vein into appropriate tubes.

  • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

  • For plasma, centrifuge the blood collected in EDTA or heparin tubes at 2000 x g for 15 minutes at 4°C immediately after collection.

  • Aliquot the serum or plasma into clean tubes and store at -80°C until analysis.

b) Liver Tissue Collection

Protocol:

  • Euthanize the animal according to approved institutional guidelines.

  • Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.

  • Excise the liver, weigh it, and wash it in ice-cold PBS.

  • For histology, fix a portion of the liver in 10% neutral buffered formalin.

  • For biochemical analysis, snap-freeze portions of the liver in liquid nitrogen and store at -80°C.

Biochemical Assays

a) Liver Copper Quantification (ICP-MS)

Materials:

  • Concentrated nitric acid (trace metal grade)

  • Hydrogen peroxide (30%, trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Protocol:

  • Weigh approximately 50-100 mg of frozen liver tissue.

  • Place the tissue in a digestion vessel.

  • Add 2 mL of concentrated nitric acid and 1 mL of hydrogen peroxide.

  • Digest the tissue using a microwave digestion system, following the manufacturer's protocol. A typical program involves ramping the temperature to 200°C and holding for 15-20 minutes.

  • After digestion, allow the samples to cool and dilute them to a final volume with deionized water.

  • Analyze the copper concentration using ICP-MS against a standard curve prepared from a certified copper standard solution.

b) Liver Enzyme Assays (ALT and AST)

Protocol:

  • Homogenize a known weight of frozen liver tissue in ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

  • Use commercially available colorimetric assay kits to measure the activity of ALT and AST in the serum or liver homogenate, following the manufacturer's instructions.

c) Serum Ceruloplasmin Activity Assay

Protocol:

  • Use a commercial colorimetric assay kit for the determination of ceruloplasmin oxidase activity.[12]

  • The assay is typically based on the oxidation of a specific substrate by ceruloplasmin, leading to a colored product that can be measured spectrophotometrically.

  • Follow the manufacturer's protocol for sample preparation, reagent addition, and measurement.

Histological Analysis

a) Hematoxylin and Eosin (H&E) Staining

Protocol:

  • Process the formalin-fixed liver tissue through graded alcohols and xylene, and embed in paraffin.

  • Section the paraffin blocks at 4-5 µm thickness.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm and extracellular matrix (pink).

  • Dehydrate and mount the sections for microscopic examination to assess liver morphology, inflammation, and necrosis.

b) Rhodanine Staining for Copper

Protocol:

  • Deparaffinize and rehydrate formalin-fixed, paraffin-embedded liver sections.

  • Incubate the sections in a rhodanine working solution. Rhodanine binds to copper, forming a red to orange-red precipitate.

  • Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydrate and mount the sections for microscopic examination to visualize copper deposits within hepatocytes.

Visualization of Pathways and Workflows

Copper Metabolism and TEPA Intervention

CopperMetabolism cluster_absorption Intestinal Absorption cluster_liver Hepatocyte Metabolism cluster_overload Copper Overload (e.g., Wilson's Disease) cluster_treatment TEPA Treatment Dietary Copper Dietary Copper CTR1_enterocyte CTR1 Dietary Copper->CTR1_enterocyte Uptake Enterocyte Enterocyte CTR1_enterocyte->Enterocyte ATP7A ATP7A Enterocyte->ATP7A Export Portal Vein Portal Vein ATP7A->Portal Vein Export CTR1_hepatocyte CTR1 Portal Vein->CTR1_hepatocyte Portal Vein->CTR1_hepatocyte Hepatocyte Hepatocyte CTR1_hepatocyte->Hepatocyte ATP7B ATP7B Hepatocyte->ATP7B ATP7B_mutated Mutated ATP7B Hepatocyte->ATP7B_mutated Genetic Defect Ceruloplasmin Ceruloplasmin ATP7B->Ceruloplasmin Incorporation Bile Bile ATP7B->Bile Excretion Systemic Circulation Systemic Circulation Ceruloplasmin->Systemic Circulation Hepatocyte_overload Hepatocyte (Copper Accumulation) ATP7B_mutated->Hepatocyte_overload Impaired Excretion ROS Reactive Oxygen Species (ROS) Hepatocyte_overload->ROS Toxicity Copper-TEPA Complex Copper-TEPA Complex Hepatocyte_overload->Copper-TEPA Complex TEPA TEPA TEPA->Hepatocyte_overload Chelation Urine Urine Copper-TEPA Complex->Urine Excretion

Experimental Workflow for Evaluating TEPA

ExperimentalWorkflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatization of Animals B Induction of Copper Overload (e.g., High Copper Diet) A->B C Grouping: 1. Control 2. Cu-Overload 3. Cu-Overload + TEPA B->C D TEPA Administration (e.g., Oral Gavage) C->D E Monitoring: Body Weight, Clinical Signs D->E F Sample Collection: Blood, Liver, Urine E->F G Biochemical Analysis: - Liver/Serum Copper (ICP-MS) - ALT/AST - Ceruloplasmin F->G H Histological Analysis: - H&E Staining - Rhodanine Staining F->H I Data Analysis and Interpretation G->I H->I

TEPA's Effect on TGF-β Signaling in Copper Overload

TEPAsignaling Excess Copper Excess Copper TGF-beta TGF-beta Excess Copper->TGF-beta Upregulates TEPA TEPA TEPA->Excess Copper Chelates TEPA->TGF-beta Downregulates TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Activates SMAD2/3 SMAD2/3 TGF-beta Receptor->SMAD2/3 Canonical Pathway PI3K/AKT/mTOR PI3K/AKT/mTOR TGF-beta Receptor->PI3K/AKT/mTOR Non-Canonical Pathways RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK TGF-beta Receptor->RAS/RAF/MEK/ERK WNT/beta-catenin WNT/beta-catenin TGF-beta Receptor->WNT/beta-catenin pSMAD2/3 pSMAD2/3 SMAD2/3->pSMAD2/3 EMT Epithelial-Mesenchymal Transition (EMT), Fibrosis, Inflammation pSMAD2/3->EMT PI3K/AKT/mTOR->EMT RAS/RAF/MEK/ERK->EMT WNT/beta-catenin->EMT

References

Troubleshooting & Optimization

Technical Support Center: Tetraethylenepentamine Pentahydrochloride (TEPA-5HCl) Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dissolving Tetraethylenepentamine pentahydrochloride (TEPA-5HCl) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of TEPA-5HCl in aqueous solutions?

A1: this compound (TEPA-5HCl) is generally considered to be highly soluble in water. Published data indicates a solubility of ≥ 141.8 mg/mL in water.[1] However, achieving this concentration can sometimes require specific techniques to overcome dissolution challenges. The non-hydrochloride form, Tetraethylenepentamine (TEPA), is miscible with water.[2][3]

Q2: I'm having trouble dissolving TEPA-5HCl in water or a buffer. What are the first steps I should take?

A2: If you are encountering difficulties in dissolving TEPA-5HCl, we recommend the following initial steps:

  • Gentle Heating: Warm the solution to 37°C to aid in the dissolution process.[1]

  • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can significantly accelerate the dissolution of the powder.[4]

  • Vortexing/Stirring: Ensure adequate agitation by vortexing or continuous stirring.

Q3: Can I use co-solvents to improve the solubility of TEPA-5HCl for in vivo studies?

A3: Yes, co-solvents can be an effective strategy for preparing TEPA-5HCl formulations for animal experiments. A commonly recommended formulation for a clear solution is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS/ddH₂O.[4] It is crucial to add the solvents sequentially and ensure the compound is fully dissolved in each solvent before adding the next. For studies with nude mice or animals with low tolerance, the DMSO concentration should be kept below 2%.[4]

Q4: How does pH affect the solubility of TEPA-5HCl?

Q5: What is the effect of temperature on the aqueous solubility of TEPA-5HCl?

A5: For most solid solutes, solubility in a liquid solvent increases with temperature.[5][6] This is because the dissolution process is often endothermic, meaning it requires an input of energy (heat) to break the crystal lattice of the solid.[5] Therefore, gently heating the aqueous solution is a recommended method to increase the solubility of TEPA-5HCl.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Precipitate forms when dissolving TEPA-5HCl in a buffered solution (e.g., PBS).
  • Possible Cause: The buffer components may be interacting with TEPA-5HCl, or the pH of the buffer may be causing the compound to precipitate. The ionic strength of the buffer could also play a role.

  • Troubleshooting Steps:

    • Check the pH of the final solution: Ensure the pH is within a range that maintains the protonated state of the amine groups. A slightly acidic to neutral pH is generally preferable.

    • Dissolve in water first: Dissolve the TEPA-5HCl in deionized water to create a concentrated stock solution before adding it to the buffered solution. This can help prevent localized high concentrations that may lead to precipitation.

    • Consider an alternative buffer: If precipitation persists in phosphate-buffered saline (PBS), try a different buffer system such as HEPES or Tris-HCl.

    • Filter Sterilization: After dissolution, it is recommended to filter and sterilize the solution using a 0.22 μm filter, especially for cell culture or in vivo applications.[7]

Problem 2: The dissolved TEPA-5HCl solution becomes cloudy or precipitates over time.
  • Possible Cause: The solution may be supersaturated, or the compound may be degrading. The stability of aqueous solutions of hydrochloride salts can be influenced by pH and temperature over time.[8][9][10]

  • Troubleshooting Steps:

    • Prepare fresh solutions: It is best practice to prepare aqueous solutions of TEPA-5HCl fresh for each experiment.

    • Storage of stock solutions: If a stock solution must be stored, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7] To prevent degradation from moisture, it is advisable to store the solution under nitrogen.[7]

    • Avoid repeated freeze-thaw cycles: Aliquot the stock solution into smaller, single-use volumes to minimize the number of times the solution is frozen and thawed.[1]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
Water≥ 141.8 mg/mL[1]
DMSO3.72 mg/mL (10 mM)[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Aqueous Stock Solution of TEPA-5HCl
  • Weighing: Accurately weigh the desired amount of TEPA-5HCl powder in a sterile conical tube.

  • Initial Solvent Addition: Add a portion of sterile, deionized water to the powder.

  • Agitation: Vortex or stir the mixture vigorously.

  • Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.

  • Gentle Heating: If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes with intermittent vortexing.[1]

  • Final Volume Adjustment: Once the TEPA-5HCl is completely dissolved, add the remaining volume of deionized water to reach the final desired concentration.

  • Sterilization: Filter the final solution through a sterile 0.22 μm syringe filter.

  • Storage: Use the solution immediately or store in aliquots at -20°C or -80°C.[1][7]

Protocol 2: Preparation of TEPA-5HCl Formulation for In Vivo Studies

This protocol is adapted from a general formulation for poorly soluble compounds and may need to be optimized for your specific application.[4]

  • Dissolution in DMSO: Dissolve the required amount of TEPA-5HCl in DMSO to create a concentrated stock solution. Sonication may be used to facilitate dissolution.[4]

  • Addition of PEG300: To the DMSO solution, add PEG300. Mix thoroughly until the solution is clear.

  • Addition of Tween-80: Add Tween-80 to the DMSO/PEG300 mixture. Mix until the solution is clear.

  • Addition of Saline/PBS: Slowly add saline or PBS to the mixture while stirring to reach the final desired concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline/PBS).

  • Final Observation: Ensure the final solution is clear before use. The ratio of PEG300 and Tween-80 can be adjusted if the solution is not clear.[4]

Visualizations

Logical Workflow for Troubleshooting TEPA-5HCl Dissolution Issues

G start Start: Dissolving TEPA-5HCl issue Issue: Incomplete Dissolution or Precipitation start->issue step1 Step 1: Apply Gentle Heat (37°C) and/or Sonication issue->step1 check1 Is the solution clear? step1->check1 step2 Step 2: Prepare a Concentrated Stock in dH2O First check1->step2 No success Success: Clear Solution check1->success Yes check2 Does precipitation occur in the final buffered solution? step2->check2 step4 Step 4: Use Co-solvents (e.g., DMSO, PEG300) step2->step4 If direct dissolution in buffer is required step3 Step 3: Consider Alternative Buffers (e.g., HEPES, Tris) check2->step3 Yes check2->success No step3->check2 fail Further Optimization Needed step4->fail

Caption: A flowchart for troubleshooting common issues when dissolving TEPA-5HCl.

Signaling Pathway Context: Copper Chelation by TEPA-5HCl

TEPA-5HCl is a high-affinity copper chelator.[4] By sequestering excess copper ions, it can modulate copper-dependent signaling pathways. One such pathway is the regulation of reactive oxygen species (ROS), as copper is known to generate oxidative stress.[11]

G extracellular_cu Excess Extracellular Copper (Cu2+) intracellular_cu Increased Intracellular Copper (Cu2+) extracellular_cu->intracellular_cu ros Reactive Oxygen Species (ROS) Generation intracellular_cu->ros chelation Chelation of Cu2+ intracellular_cu->chelation cellular_stress Cellular Oxidative Stress & Downstream Effects ros->cellular_stress tepa TEPA-5HCl tepa->chelation chelation->extracellular_cu Reduced Cu2+ uptake & Increased efflux

References

Technical Support Center: Optimizing Amination Efficiency of TEPA on Polyolefin Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the amination of polyolefin substrates using tetraethylenepentamine (TEPA). It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful surface modification.

Troubleshooting Guide

This guide addresses common issues encountered during the amination of polyolefin substrates with TEPA in a question-and-answer format.

Q1: Why is the amination efficiency on my polyethylene (PE) or polypropylene (PP) substrate consistently low?

A1: Low amination efficiency can stem from several factors:

  • Insufficient Surface Activation: Polyolefins are inherently inert and possess low surface energy, which hinders the reaction with TEPA. Inadequate surface activation is a primary cause of poor amination.

  • Suboptimal Reaction Conditions: The choice of solvent, reaction temperature, and time significantly impacts the efficiency of the amination process.

  • Steric Hindrance: The complex, branched structure of TEPA can sometimes lead to steric hindrance, preventing it from effectively reaching reactive sites on the polymer surface.

  • Moisture Contamination: The presence of moisture can interfere with the amination reaction.

Solutions:

  • Enhance Surface Activation: Implement a pre-treatment step to introduce reactive functional groups onto the polyolefin surface. Common methods include plasma treatment, corona discharge, or UV irradiation in the presence of an oxidizing agent.

  • Optimize Reaction Parameters:

    • Solvent: Isopropanol has been shown to be an effective solvent for TEPA amination. The solvent sequence for efficiency is generally: isopropanol > methanol > ethanol > water.[1]

    • TEPA Concentration: Increasing the amine-to-solvent ratio can lead to a higher degree of amination.[1]

    • Reaction Time and Temperature: Longer reaction times (e.g., up to 4 hours) and elevated temperatures can improve amination, but excessive heat can lead to degradation of the polyolefin.[1][2] Optimization of these parameters is crucial.

  • Ensure Dry Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize moisture.

Q2: I am observing non-uniform amination across the surface of my polyolefin film. What could be the cause?

A2: Non-uniform amination is often related to inconsistencies in the surface treatment or reaction setup.

  • Uneven Surface Activation: If the plasma or corona treatment is not applied uniformly across the entire substrate surface, it will result in patches of lower reactivity.

  • Poor Mixing: Inadequate agitation of the reaction mixture can lead to localized depletion of TEPA near the substrate surface.

  • Film Wrinkling or Bubbling: Physical imperfections on the film can trap air and prevent the TEPA solution from coming into uniform contact with the surface.[3][4]

Solutions:

  • Ensure Uniform Surface Treatment: Calibrate your surface activation equipment to ensure a consistent energy delivery across the entire sample area.

  • Improve Agitation: Use a reliable method of stirring or agitation that ensures the TEPA solution is well-mixed and circulates freely around the substrate.

  • Proper Sample Mounting: Secure the polyolefin film in a manner that prevents wrinkling or the formation of air bubbles on the surface during the reaction.

Q3: After amination, the surface of my polyolefin substrate has become discolored or brittle. How can I prevent this?

A3: Discoloration and brittleness are typically signs of polymer degradation.

  • Excessive Surface Treatment: Over-exposure to plasma, corona, or UV radiation can cause chain scission and degradation of the polymer backbone.

  • High Reaction Temperature: Running the amination reaction at too high a temperature can lead to thermal degradation of the polyolefin.[2]

Solutions:

  • Optimize Surface Treatment Parameters: Reduce the intensity or duration of the surface activation step to the minimum required for sufficient reactivity.

  • Control Reaction Temperature: Carefully control the reaction temperature and avoid exceeding the thermal stability limits of the specific polyolefin being used.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of surface activation before TEPA amination?

A1: Polyolefins like PE and PP have chemically inert surfaces with low surface energy, making direct reaction with TEPA inefficient. Surface activation introduces polar functional groups (e.g., hydroxyl, carboxyl, or peroxide groups) that act as reactive sites for the subsequent amination reaction, thereby increasing the density of grafted amine groups.[5]

Q2: Which analytical techniques are best for confirming successful TEPA amination and quantifying its efficiency?

A2: A combination of techniques is recommended for a comprehensive analysis:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface-sensitive technique that can confirm the presence of nitrogen from the amine groups on the polyolefin surface and provide quantitative elemental analysis. Analysis of the high-resolution N1s spectrum can distinguish between different nitrogen chemical states (e.g., primary, secondary, tertiary amines).[6][7][8][9]

  • Fourier-Transform Infrared Spectroscopy (FTIR-ATR): Attenuated Total Reflectance FTIR is used to identify the characteristic vibrational bands of the N-H bonds in the amine groups, confirming the presence of TEPA on the surface.[10][11][12]

  • Colorimetric Assays: Methods like the Orange II dye assay can be used to quantify the number of accessible primary amine groups on the surface, providing a measure of the functionalization efficiency.[13][14][15]

Q3: Can I reuse the TEPA solution for multiple amination reactions?

A3: While it might be possible, it is generally not recommended for achieving consistent and optimal results. The concentration of TEPA will decrease with each use, and byproducts from the reaction may accumulate, both of which can negatively impact the efficiency and reproducibility of subsequent amination reactions. For research and development purposes, using a fresh TEPA solution for each experiment is advisable.

Q4: What is the expected amine density I can achieve on a polyolefin surface with TEPA?

A4: The achievable amine density is highly dependent on the type of polyolefin, the effectiveness of the surface activation method, and the optimization of the amination reaction conditions. With proper optimization, it is possible to achieve a significant increase in surface nitrogen content, leading to a high density of amine functional groups.

Quantitative Data Tables

Table 1: Effect of Reaction Parameters on Amination Efficiency of TEPA on PGMA-grafted PE/PP Substrate

SolventAmine to Solvent RatioReaction Time (hours)Amination Percentage (%)
Water2:14Low
Ethanol3:1214.05
Methanol2:1443.66
Isopropanol3:14>50 (Optimized)

Data adapted from a study on CO2 adsorbent preparation.[1]

Table 2: Influence of TEPA Concentration and Reaction Time on Pb(II) Adsorption Capacity (Indicative of Surface Amine Availability)

Initial Pb(II) Concentration (mg/L)Adsorption Capacity (mg/g)Removal Efficiency (%)
2048.68>95
100-91.56
150-89.34
300410.4<85

Data adapted from a study on a TEPA-functionalized adsorbent. While not a direct measure of amination efficiency on polyolefins, it demonstrates the impact of amine group availability on functionality.[16]

Detailed Experimental Protocols

Protocol 1: Surface Amination of Polyolefin Substrate with TEPA
  • Surface Activation (Plasma Treatment):

    • Place the polyolefin substrate (e.g., PE or PP film) in a plasma reactor chamber.

    • Evacuate the chamber to a base pressure of <100 mTorr.

    • Introduce a suitable process gas (e.g., oxygen or ammonia) at a controlled flow rate.

    • Apply radiofrequency (RF) power (e.g., 50-100 W) for a specified duration (e.g., 1-5 minutes) to generate plasma and activate the surface.

    • After treatment, vent the chamber and remove the activated substrate.

  • Amination Reaction:

    • Prepare a solution of TEPA in an anhydrous solvent (e.g., isopropanol) at the desired concentration (e.g., 10-50% v/v).

    • Immerse the activated polyolefin substrate in the TEPA solution in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen).

    • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with continuous stirring.

    • Allow the reaction to proceed for a set time (e.g., 2-4 hours).

    • After the reaction, remove the substrate and wash it thoroughly with the solvent used for the reaction, followed by deionized water to remove any unreacted TEPA.

    • Dry the aminated substrate in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Quantification of Surface Amine Groups using Orange II Colorimetric Assay
  • Preparation of Solutions:

    • Orange II Solution: Prepare a stock solution of Orange II dye in a pH 3 buffer (e.g., 0.1 M glycine-HCl). The concentration should be determined based on the expected amine density, typically in the range of 0.1-1 mM.

    • Desorption Solution: Prepare a solution for desorbing the dye, for example, a pH 12 buffer or a solution of 50% ethanol in water.

  • Staining Procedure:

    • Immerse the TEPA-aminated polyolefin substrate and a non-aminated control sample in the Orange II solution for a specific time (e.g., 1-2 hours) at room temperature with gentle agitation.

    • After staining, rinse the substrates thoroughly with the pH 3 buffer to remove any non-specifically bound dye.

  • Desorption and Quantification:

    • Immerse the stained and rinsed substrates in a known volume of the desorption solution to release the bound Orange II dye.

    • After complete desorption, measure the absorbance of the desorption solution using a UV-Vis spectrophotometer at the maximum absorbance wavelength of Orange II (approximately 485 nm).

    • Create a calibration curve using known concentrations of Orange II to determine the concentration of the desorbed dye.

    • Calculate the surface density of amine groups based on the amount of bound dye and the surface area of the substrate.

Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)
  • Sample Preparation:

    • Cut a small piece of the TEPA-aminated polyolefin substrate (e.g., 1 cm x 1 cm).

    • Mount the sample on the XPS sample holder using double-sided conductive tape.

  • Analysis:

    • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface. Look for the N1s peak, which confirms the presence of amine groups.

    • Acquire a high-resolution spectrum of the N1s region.

    • Deconvolute the N1s peak to identify and quantify the different nitrogen species (e.g., primary amine, secondary amine, amide). The binding energy of the N1s peak for amine groups is typically in the range of 399-401 eV.[6][17]

Protocol 4: Characterization by FTIR-ATR Spectroscopy
  • Sample Preparation:

    • Ensure the surface of the TEPA-aminated polyolefin substrate is clean and dry.

    • Place the sample directly onto the ATR crystal.

  • Analysis:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Acquire the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹).

    • Look for characteristic peaks associated with TEPA, such as N-H stretching vibrations (around 3300-3500 cm⁻¹) and N-H bending vibrations (around 1550-1650 cm⁻¹).

Visualizations

ExperimentalWorkflow cluster_prep Substrate Preparation cluster_reaction Amination Reaction cluster_analysis Characterization Polyolefin Polyolefin Substrate (PE or PP) Activation Surface Activation (e.g., Plasma Treatment) Polyolefin->Activation Introduce Reactive Groups Reaction Amination Reaction (Heat and Stir) Activation->Reaction TEPA_Solution TEPA Solution (in Isopropanol) TEPA_Solution->Reaction Washing_Drying Washing & Drying Reaction->Washing_Drying Remove Excess Reagents Aminated_Substrate Aminated Polyolefin Washing_Drying->Aminated_Substrate XPS XPS Analysis Aminated_Substrate->XPS Elemental & Chemical State FTIR FTIR-ATR Analysis Aminated_Substrate->FTIR Functional Groups Colorimetric Colorimetric Assay Aminated_Substrate->Colorimetric Amine Quantification

Caption: Experimental workflow for TEPA amination of polyolefin substrates.

TroubleshootingFlowchart decision decision issue issue solution solution start Start Troubleshooting issue_low_efficiency Low Amination Efficiency? start->issue_low_efficiency issue_non_uniform Non-Uniform Amination? issue_low_efficiency->issue_non_uniform No check_activation Check Surface Activation Protocol issue_low_efficiency->check_activation Yes issue_degradation Substrate Degradation? issue_non_uniform->issue_degradation No check_mixing Evaluate Mixing and Agitation issue_non_uniform->check_mixing Yes check_temp Verify Reaction Temperature issue_degradation->check_temp Yes check_treatment_time Check Surface Treatment Duration issue_degradation->check_treatment_time No solution_activation Optimize Activation: - Increase power/time - Ensure uniform treatment check_activation->solution_activation check_conditions Review Reaction Conditions solution_mixing Improve Agitation: - Use appropriate stirrer - Ensure proper mounting check_mixing->solution_mixing solution_temp Reduce Reaction Temperature check_temp->solution_temp solution_treatment_time Reduce Treatment Intensity/Duration check_treatment_time->solution_treatment_time solution_conditions Optimize Conditions: - Use anhydrous solvent - Increase TEPA conc. - Adjust time/temp

Caption: Troubleshooting flowchart for TEPA amination of polyolefins.

References

Troubleshooting low yield in Tetraethylenepentamine functionalization protocols.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tetraethylenepentamine (TEPA) functionalization protocols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during the conjugation of TEPA to various substrates.

Frequently Asked Questions (FAQs)

Q1: What is Tetraethylenepentamine (TEPA) and why is it used in functionalization?

Tetraethylenepentamine (TEPA) is a polyamine with multiple primary and secondary amine groups.[1] Its high density of reactive amine functionalities makes it a valuable crosslinking agent and a versatile ligand for functionalizing surfaces and molecules in various applications, including drug delivery and CO2 capture.[2][3]

Q2: What are the most common causes of low yield in TEPA functionalization reactions?

Low yields in TEPA functionalization can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent can significantly hinder the reaction.[4]

  • Stoichiometry Imbalance: An inappropriate molar ratio of TEPA to the substrate and coupling agents can lead to incomplete reactions or unwanted side products.

  • Side Reactions: Competing reactions, such as the formation of N-acylurea byproducts when using carbodiimide activators like EDC, can consume reactants and reduce the yield of the desired conjugate.[5]

  • TEPA Quality and Purity: Commercially available TEPA can be a mixture of linear, branched, and cyclic isomers, and may contain impurities that can interfere with the reaction.[3]

  • Product Aggregation: The multivalent nature of TEPA can sometimes lead to intermolecular crosslinking, resulting in aggregation and precipitation of the product, which is then lost during workup.[6][7]

  • Purification Losses: The desired TEPA-functionalized product may be difficult to separate from starting materials and byproducts, leading to apparent low yields after purification.

  • Hydrolysis: The amide bonds formed can be susceptible to hydrolysis, especially at non-neutral pH, leading to product degradation.[8][9][10]

Q3: How does the pH of the reaction medium affect TEPA functionalization?

The pH of the reaction medium is critical. For reactions involving the coupling of carboxylic acids to the amine groups of TEPA using EDC/NHS chemistry, the activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (around 4.5-6.0). However, the subsequent reaction of the activated acid with the primary amines of TEPA is favored at a slightly basic pH (around 7.2-8.0) to ensure the amine groups are deprotonated and thus nucleophilic. Maintaining the optimal pH throughout the reaction is crucial for maximizing yield.[11][12]

Q4: Can the choice of solvent impact the reaction yield?

Yes, the solvent can have a significant effect. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred for amine coupling reactions as they can dissolve a wide range of reactants and are generally non-reactive. While dichloromethane (DCM) is sometimes used, it can be less effective for polar molecules. Aqueous buffers are necessary for many bioconjugation reactions, but it's important to ensure all reactants are soluble and stable in the chosen buffer system.

Q5: What are the common side reactions to be aware of during TEPA functionalization with carboxylic acids using EDC/NHS?

The primary side reaction when using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the formation of a stable N-acylurea byproduct. This occurs when the O-acylisourea intermediate, formed from the reaction of EDC with a carboxylic acid, rearranges instead of reacting with an amine. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) helps to mitigate this by converting the unstable O-acylisourea into a more stable NHS-ester, which is less prone to rearrangement and more reactive towards amines.[5][13][14]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields in TEPA functionalization protocols.

Problem 1: Low or No Product Formation Detected
Possible Cause Suggested Solution
Inactive Reagents Use fresh, high-quality TEPA, EDC, and NHS. EDC is particularly sensitive to hydrolysis and should be stored under desiccated conditions.
Incorrect Stoichiometry Optimize the molar ratio of TEPA, the molecule to be functionalized, EDC, and NHS. A common starting point is a slight excess of the amine (TEPA) and a 1.2-1.5 fold excess of EDC/NHS over the carboxylic acid groups.
Suboptimal pH Perform a two-step pH process. Activate the carboxylic acid with EDC/NHS at pH 5-6 for 15-30 minutes, then add TEPA and raise the pH to 7.5-8.0 for the coupling reaction.
Poor Solubility of Reactants Ensure all reactants are fully dissolved in the chosen solvent system before initiating the reaction. Consider using a co-solvent or a different solvent altogether.
Problem 2: Product Precipitation or Aggregation During Reaction
Possible Cause Suggested Solution
Intermolecular Crosslinking Reduce the concentration of reactants. A more dilute reaction mixture can favor intramolecular reactions over intermolecular crosslinking. Consider adding the multivalent TEPA slowly to the activated substrate.
Change in Product Solubility As the functionalization proceeds, the product's solubility may decrease. Try a different solvent system or add solubilizing agents like polyethylene glycol (PEG).
Ionic Strength of the Buffer For bioconjugations, the salt concentration can influence protein stability and aggregation.[6] Screen different buffer compositions and ionic strengths.
Problem 3: Low Yield After Purification
Possible Cause Suggested Solution
Co-elution of Product and Byproducts Use a high-resolution purification method like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the desired conjugate from unreacted starting materials and byproducts.[15][16][17]
Product Adsorption to Purification Media If using chromatography, ensure the column matrix is compatible with your product. Passivating the column with a blocking agent might be necessary.
Product Instability During Purification Perform purification steps at low temperatures (4°C) and in buffers that maintain the stability of the conjugate. Avoid pH extremes.

Experimental Protocols

Protocol 1: General TEPA Functionalization of a Carboxylic Acid-Containing Molecule using EDC/NHS Chemistry
  • Dissolve the Substrate: Dissolve the molecule containing carboxylic acid groups in an appropriate solvent (e.g., MES buffer at pH 6.0 for aqueous reactions, or anhydrous DMF for non-aqueous reactions).

  • Activate Carboxylic Acids: Add a 1.5-fold molar excess of NHS, followed by a 1.5-fold molar excess of EDC. Stir the reaction mixture at room temperature for 15-30 minutes.

  • Prepare TEPA Solution: In a separate vial, dissolve a 2 to 10-fold molar excess of TEPA in the reaction solvent.

  • Coupling Reaction: Add the TEPA solution to the activated substrate mixture. If the reaction is in an aqueous buffer, adjust the pH to 7.5-8.0 with a suitable base (e.g., phosphate buffer or sodium bicarbonate).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or FTIR).

  • Quenching (Optional): Add a small amount of a primary amine-containing molecule (e.g., Tris buffer or ethanolamine) to quench any remaining activated carboxylic acid groups.

  • Purification: Purify the TEPA-functionalized product using an appropriate method such as dialysis, size-exclusion chromatography, or ion-exchange chromatography.

Protocol 2: Characterization of TEPA-Functionalized Product
  • Fourier-Transform Infrared Spectroscopy (FTIR): Successful conjugation can be confirmed by the appearance of new amide bond peaks (typically around 1650 cm⁻¹ for the amide I band and 1550 cm⁻¹ for the amide II band) and the disappearance or reduction of the carboxylic acid peak (around 1700-1725 cm⁻¹). The N-H bending vibration of TEPA may also be observed.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the covalent attachment of TEPA to the substrate.

  • Mass Spectrometry (MS): For smaller molecules, mass spectrometry can be used to determine the exact mass of the functionalized product.

Data Summary

Table 1: Influence of Reaction Parameters on TEPA Functionalization Yield (Illustrative Data)

ParameterCondition ACondition BCondition CYield (%)
Solvent DCMDMFMES Buffer (pH 6.0 -> 7.5)35
TEPA:Substrate Ratio 1:15:110:165
EDC:Substrate Ratio 1:11.5:12:170
Temperature 4°CRoom Temperature37°C68

Note: This table presents hypothetical data to illustrate the impact of different reaction parameters on the yield. Optimal conditions will vary depending on the specific substrate and application.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in TEPA Functionalization Problem_ID Identify the Stage of Failure Start->Problem_ID No_Product No Product Formation Problem_ID->No_Product Reaction Failure Aggregation Product Aggregation Problem_ID->Aggregation During Reaction Low_Post_Purification Low Yield After Purification Problem_ID->Low_Post_Purification After Workup Solution1 Check Reagent Quality Optimize Stoichiometry Adjust pH No_Product->Solution1 Solution2 Reduce Concentration Change Solvent Optimize Buffer Aggregation->Solution2 Solution3 Optimize Purification Method Use High-Resolution Chromatography Ensure Product Stability Low_Post_Purification->Solution3

Caption: A flowchart for troubleshooting low yields in TEPA functionalization.

TEPA_Functionalization_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification & Analysis Substrate Substrate with -COOH groups EDC_NHS EDC + NHS (pH 5-6) Substrate->EDC_NHS Activated_Substrate Activated Substrate (NHS-ester) EDC_NHS->Activated_Substrate Reaction_Mix Reaction Mixture (pH 7.5-8.0) Activated_Substrate->Reaction_Mix TEPA TEPA TEPA->Reaction_Mix Crude_Product Crude Product Reaction_Mix->Crude_Product Purification Purification (e.g., SEC, IEX) Crude_Product->Purification Final_Product TEPA-Functionalized Product Purification->Final_Product Analysis Characterization (FTIR, NMR) Final_Product->Analysis

Caption: A general workflow for TEPA functionalization of a carboxylic acid-containing substrate.

Side_Reactions R_COOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Unstable) R_COOH->O_Acylisourea + EDC EDC EDC Carbodiimide Desired_Product Desired Product R-CO-NH-R'-... O_Acylisourea->Desired_Product + TEPA (Desired Pathway) N_Acylurea N-Acylurea Byproduct (Stable) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) NHS_Ester NHS-Ester (More Stable Intermediate) O_Acylisourea->NHS_Ester + NHS TEPA TEPA (H₂N-R'-...) NHS NHS NHS_Ester->Desired_Product + TEPA (Favored Pathway)

Caption: Reaction pathways in EDC/NHS-mediated TEPA functionalization, highlighting the desired reaction and a common side reaction.

References

Stability issues of Tetraethylenepentamine pentahydrochloride in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Tetraethylenepentamine (TEPA) pentahydrochloride in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvent and storage conditions for Tetraethylenepentamine pentahydrochloride solutions?

A1: this compound is highly soluble in water (≥141.8 mg/mL) but has limited solubility in DMSO (<3.72 mg/mL).[1] For aqueous stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[2] Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] As a powder, the compound is stable for up to 3 years at -20°C.[3]

Q2: What factors can affect the stability of this compound in solution?

A2: The stability of TEPA pentahydrochloride in solution can be influenced by several factors:

  • pH: The degradation rate of TEPA has been observed to increase with decreasing pH.[4]

  • Temperature: Higher temperatures accelerate the degradation of TEPA in solution.[4]

  • Air/Oxygen: TEPA is sensitive to air and can undergo oxidative degradation.[5][6] It is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Light: Although specific photostability data is limited, it is good practice to protect solutions from light to prevent potential photodegradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, mineral acids, halogenated hydrocarbons, copper, and nickel.[5][6]

Q3: Are there any known degradation products of Tetraethylenepentamine in solution?

A3: While specific degradation pathways for the pentahydrochloride salt in simple aqueous solutions are not extensively documented in publicly available literature, studies on the related compound TEPA in biological matrices (plasma and urine) have shown the formation of monochloroTEPA.[4] For polyamines in general, thermal degradation can proceed through the formation of cyclic compounds or ureas. Oxidative degradation can lead to chain cleavage, branching, or cross-linking.

Q4: How can I assess the stability of my this compound solution?

A4: To assess the stability of your solution, you can perform a stability-indicating assay using High-Performance Liquid Chromatography (HPLC). A common approach involves monitoring the purity of the solution over time under specific storage conditions (e.g., different temperatures and light exposure). A decrease in the main peak area and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms in the solution upon storage. - The concentration is too high for the storage temperature. - pH of the solution has shifted, affecting solubility. - Degradation products are insoluble.- Warm the solution to 37°C and sonicate to redissolve. If precipitation persists, consider preparing a more dilute stock solution.[2] - Ensure the buffer has sufficient capacity to maintain the desired pH. - Prepare fresh solutions if degradation is suspected.
The solution has changed color (e.g., turned yellow/brown). - Oxidation of the amine groups. - Contamination with metals (e.g., iron).[7]- Prepare fresh solutions using deoxygenated solvents and store under an inert atmosphere. - Use high-purity water and avoid contact with reactive metals.
Loss of compound activity in the experiment. - Degradation of the compound in the solution. - Incompatibility with other components in the experimental medium.- Prepare fresh solutions before each experiment. - Perform a stability study of the compound in your specific experimental buffer or medium. - Review all components of your experimental setup for known incompatibilities with amines.
Inconsistent experimental results. - Inconsistent concentration of the active compound due to degradation or precipitation between experiments. - Repeated freeze-thaw cycles of the stock solution.- Use freshly prepared solutions or solutions from a validated stability study. - Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Add the desired volume of high-purity, sterile water to the powder. To aid dissolution, the solution can be gently warmed to 37°C and sonicated in an ultrasonic bath.[2]

  • Sterilization (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2]

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a general framework. Specific conditions should be adapted based on the experimental needs.

  • Solution Preparation: Prepare a solution of this compound in the relevant solvent (e.g., water, buffer) at a known concentration.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Adjust the pH of the solution to acidic (e.g., pH 1-3) and basic (e.g., pH 9-11) conditions.

    • Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).

    • Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Photostability: Expose the solution to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4] Include a dark control stored under the same conditions.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

Visualizations

Troubleshooting_Logic start Problem with TEPA Solution? precipitate Precipitate Observed? start->precipitate Yes color_change Color Change? start->color_change No solubility_issue Solubility Issue precipitate->solubility_issue degradation Degradation Product precipitate->degradation activity_loss Loss of Activity? color_change->activity_loss No oxidation oxidation color_change->oxidation Oxidation? inconsistent_results Inconsistent Results? activity_loss->inconsistent_results No degradation2 degradation2 activity_loss->degradation2 Degradation? storage_issue storage_issue inconsistent_results->storage_issue Storage Issue? warm_sonicate warm_sonicate solubility_issue->warm_sonicate Warm & Sonicate fresh_solution fresh_solution degradation->fresh_solution Prepare Fresh Solution inert_atmosphere inert_atmosphere oxidation->inert_atmosphere Use Inert Atmosphere fresh_solution2 fresh_solution2 degradation2->fresh_solution2 Prepare Fresh Solution aliquot aliquot storage_issue->aliquot Aliquot Stock Solution

Caption: Troubleshooting Decision Tree for TEPA Solution Issues.

Stability_Testing_Workflow prep Prepare TEPA Solution stress Apply Stress Conditions (pH, Temp, Light, Oxid.) prep->stress sample Collect Samples at Time Points stress->sample analyze Analyze by HPLC sample->analyze evaluate Evaluate Purity and Degradation Products analyze->evaluate

Caption: General Workflow for a Forced Degradation Study.

References

Challenges in the synthesis of linear vs. branched Tetraethylenepentamine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of linear and branched tetraethylenepentamine (TEPA).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for tetraethylenepentamine (TEPA)?

A1: The two main industrial synthesis routes for TEPA are:

  • Reaction of 1,2-dichloroethane with aqueous ammonia: This is a common method for producing a mixture of ethyleneamines, including TEPA. However, it often results in a complex mixture of linear, branched, and cyclic products, making the isolation of a specific isomer challenging.[1]

  • Hydrogenation of Diethylenetriaminediacetonitrile (DETDN): This method can offer higher selectivity towards TEPA. The process involves the reaction of diethylenetriamine (DETA) with formaldehyde and hydrogen cyanide to form DETDN, which is then hydrogenated to TEPA.[2][3]

Q2: What are the main challenges in synthesizing a specific isomer (linear vs. branched) of TEPA?

A2: The primary challenge is controlling the selectivity of the reaction. The synthesis often leads to a mixture of isomers due to side reactions.[3] Key difficulties include:

  • Formation of complex mixtures: Reactions often yield a variety of linear, branched, and cyclic ethyleneamines with close boiling points, making separation difficult.[1]

  • Byproduct formation: Undesirable byproducts can be formed through various side reactions, which reduces the yield of the desired TEPA isomer.

  • Purification: Separating the desired isomer from the complex reaction mixture requires sophisticated and often costly purification techniques like fractional distillation.

Q3: How can I favor the synthesis of linear TEPA?

A3: Achieving high selectivity for linear TEPA is a significant challenge. Some strategies that can favor the formation of linear products include:

  • Catalyst Selection: The use of specific condensation catalysts, such as those containing Group IVB or Group VIB metal oxides, has been reported to promote the formation of linear TEPA.[4][5]

  • Reaction Conditions: Careful control of reaction parameters like temperature, pressure, and reactant ratios is crucial. Milder conditions can sometimes reduce the extent of side reactions that lead to branching and cyclization.

  • Starting Materials: Utilizing starting materials that are themselves linear and less prone to rearrangement can help in obtaining a higher proportion of linear products.

Q4: What analytical techniques are used to differentiate between linear and branched TEPA isomers?

A4: Several analytical techniques can be employed to distinguish between TEPA isomers:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds like TEPA isomers. The retention times in the gas chromatogram can differ for linear and branched isomers, and the mass spectra can provide structural information.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is particularly useful for analyzing the microstructure of polymers and can be adapted to differentiate between the carbon environments in linear and branched TEPA molecules.[8]

Troubleshooting Guides

Synthesis Stage
Problem Possible Cause(s) Suggested Solution(s)
Low overall yield of TEPA - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation.- Increase reaction time or temperature within the recommended range. - Verify and adjust the pressure to the optimal level for the specific synthesis route. - Regenerate or replace the catalyst.
High proportion of branched isomers - High reaction temperature promoting side reactions. - Inappropriate catalyst.- Lower the reaction temperature to favor the desired linear chain extension. - Use catalysts known to promote linearity, such as certain metal oxides.[4][5]
Formation of cyclic byproducts (e.g., piperazines) - High temperatures can favor intramolecular cyclization reactions.- Reduce the reaction temperature. - Optimize the molar ratio of reactants to disfavor cyclization.
Excessive formation of other ethyleneamines (e.g., TETA) - Incorrect molar ratio of reactants.[2][3]- Adjust the molar ratio of the reactants (e.g., DETA to formaldehyde cyanohydrin) to favor the formation of TEPA.[2][3]
Purification Stage
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of isomers by distillation - Boiling points of the isomers are very close. - Inefficient distillation column.- Use a high-efficiency fractional distillation column with a higher number of theoretical plates. - Consider azeotropic distillation with a suitable entrainer to improve separation.[9][10][11]
Product contamination with solvent - Incomplete solvent removal.- Increase the efficiency of the solvent stripping step, for example, by using a rotary evaporator under reduced pressure.
Sample degradation during purification - High temperatures during distillation can cause decomposition.- Perform distillation under vacuum to lower the boiling points of the components and reduce the risk of thermal degradation.

Experimental Protocols

Protocol: Synthesis of TEPA via Hydrogenation of DETDN

1. Preparation of Diethylenetriaminediacetonitrile (DETDN):

  • React diethylenetriamine (DETA) with formaldehyde cyanohydrin (FACH) in a molar ratio of approximately 1:1.5 to 1:2.[2][3]

  • The reaction is typically carried out in an aqueous solution.

  • Maintain the reaction temperature between 30-70°C.[2]

  • The pH of the reaction mixture should be controlled, for instance, at around 5.5.[2]

2. Hydrogenation of DETDN:

  • The hydrogenation is carried out in the presence of a catalyst, such as a Raney cobalt or nickel catalyst.

  • A solvent like tetrahydrofuran (THF) or methanol is typically used.[2]

  • Maintain the hydrogenation temperature in the range of 80-140°C.[2]

  • The pressure should be kept between 40-160 bar.[2]

  • The reaction mixture is stirred for a sufficient time to ensure complete conversion.

Protocol: GC-MS Analysis of TEPA Isomers

1. Sample Preparation:

  • Dissolve the TEPA sample in a suitable volatile organic solvent (e.g., dichloromethane, methanol).[12]

  • The concentration should be adjusted to be within the optimal range for the instrument, typically around 10 µg/mL.[12]

  • Ensure the sample is free of particulate matter by centrifugation or filtration.[12]

2. GC-MS Conditions:

  • Injector: Use a split/splitless injector, with the temperature set appropriately to ensure volatilization without degradation.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often suitable for separating ethyleneamine isomers.

  • Oven Program: A temperature gradient program is typically used to achieve good separation of the various components. A starting temperature of around 50-70°C, ramped up to 250-300°C, can be a good starting point.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range that covers the molecular ion of TEPA (m/z 189.30) and its expected fragments.

Visualizations

TEPA_Synthesis_Troubleshooting cluster_synthesis Synthesis Stage start Start Synthesis check_yield Low Yield? start->check_yield check_isomers High Branched Isomers? check_yield->check_isomers No adjust_conditions Adjust Temp/Pressure/ Catalyst check_yield->adjust_conditions Yes check_byproducts High Byproducts? check_isomers->check_byproducts No adjust_temp_catalyst Lower Temperature/ Change Catalyst check_isomers->adjust_temp_catalyst Yes synthesis_ok Synthesis OK check_byproducts->synthesis_ok No adjust_ratios Adjust Reactant Ratios check_byproducts->adjust_ratios Yes adjust_conditions->start adjust_temp_catalyst->start adjust_ratios->start

Caption: Troubleshooting workflow for TEPA synthesis.

TEPA_Purification_Workflow start Crude TEPA Mixture solvent_removal Solvent Removal (Rotary Evaporation) start->solvent_removal distillation Fractional Distillation (Vacuum) solvent_removal->distillation isomer_separation Isomer Separation distillation->isomer_separation linear_tepa Linear TEPA isomer_separation->linear_tepa Lower Boiling Fraction branched_tepa Branched TEPA isomer_separation->branched_tepa Higher Boiling Fraction other_amines Other Ethyleneamines isomer_separation->other_amines Other Fractions

Caption: General workflow for the purification of TEPA isomers.

References

Technical Support Center: Refinement of Protocols for TEPA-Mediated Gene Transfection

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific transfection reagent named "TEPA" (presumably Tris(2,3-epoxypropyl)amine or a derivative) is not widely available in peer-reviewed literature as a standard gene transfection agent. The following protocols and guides are based on the principles of cationic polymer-mediated transfection, using Polyethylenimine (PEI) as a well-documented and analogous model. Cationic polymers like PEI and potentially TEPA share a common mechanism of action. Researchers using novel or custom-synthesized cationic polymers are encouraged to adapt these guidelines to optimize their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of TEPA-mediated (cationic polymer) transfection?

Cationic polymers, such as TEPA, facilitate gene transfection through a multi-step process. The positively charged polymer electrostatically interacts with the negatively charged phosphate backbone of the nucleic acid (e.g., plasmid DNA), condensing it into nanoparticles called "polyplexes."[1][2] These positively charged polyplexes then adsorb to the negatively charged cell surface and are internalized by the cell through endocytosis.[1][3] Once inside the endosome, the polymer's buffering capacity (the "proton sponge effect") leads to endosomal swelling and rupture, releasing the nucleic acid into the cytoplasm for subsequent transport to the nucleus and gene expression.[4]

Q2: What are the critical factors influencing the efficiency of TEPA-mediated transfection?

Several factors can significantly impact the success of your transfection experiment. These include the molecular weight and structure of the TEPA polymer, the ratio of TEPA to nucleic acid (often expressed as a weight ratio or N/P ratio), the purity and quantity of the nucleic acid, the cell type and health, cell confluency at the time of transfection, and the presence or absence of serum in the culture medium.[5][6] Optimization of these parameters is crucial for achieving high transfection efficiency with minimal cytotoxicity.[5]

Q3: How does the molecular weight of the cationic polymer affect transfection?

Generally, higher molecular weight (HMW) cationic polymers exhibit greater transfection efficiency due to their enhanced ability to condense DNA and form stable polyplexes.[2] However, HMW polymers are often associated with increased cytotoxicity as they are less biodegradable.[2] Conversely, low molecular weight (LMW) polymers are less toxic but may be less efficient at gene delivery.[2] Therefore, a balance between efficiency and toxicity must be empirically determined for your specific TEPA reagent and cell line.

Q4: Can TEPA-mediated transfection be used for both transient and stable transfections?

Yes, cationic polymer-based methods can be used for both transient and stable transfections. For transient transfection, gene expression is typically assessed 24-72 hours post-transfection. For stable transfection, a selectable marker is co-transfected, and cells are cultured in a selection medium to isolate clones that have integrated the foreign DNA into their genome.

Q5: Is it necessary to remove the TEPA-DNA complexes after a certain incubation period?

The need to remove transfection complexes depends on the cytotoxicity of your specific TEPA reagent and the sensitivity of your cell line. For some reagents and cells, prolonged exposure can lead to significant cell death. It is advisable to perform a time-course experiment to determine the optimal incubation time (e.g., 4-6 hours) before replacing the transfection medium with fresh, complete growth medium.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal TEPA:DNA ratio.Optimize the TEPA to nucleic acid ratio by testing a range of ratios (e.g., 1:1, 2:1, 3:1 by weight).[7] The optimal ratio is cell-type dependent.
Poor cell health or viability.Ensure cells are healthy, actively dividing, and have a viability of >90% before transfection. Avoid using cells that are over-confluent or have been passaged too many times.
Incorrect cell confluency.Transfect cells when they are at 50-80% confluency.[8] High confluency can lead to contact inhibition, reducing uptake.
Impure or degraded nucleic acid.Use high-quality, endotoxin-free plasmid DNA with an A260/A280 ratio of 1.8-2.0. Verify nucleic acid integrity via gel electrophoresis.
Presence of serum or antibiotics.Serum components can interfere with polyplex formation.[9] Form TEPA-DNA complexes in a serum-free medium. While some protocols allow for transfection in the presence of serum, it may need to be optimized. Antibiotics can sometimes increase cytotoxicity and should be omitted from the transfection medium.
High Cell Death / Cytotoxicity TEPA concentration is too high.Reduce the amount of TEPA used in the transfection. Perform a dose-response curve to find the optimal concentration that balances efficiency and viability.[7]
Nucleic acid concentration is too high.High concentrations of foreign DNA can induce cellular stress and apoptosis. Reduce the amount of nucleic acid used.[7]
Prolonged exposure to TEPA-DNA complexes.Decrease the incubation time of the cells with the transfection complexes. A 4-6 hour incubation is often sufficient.[7]
Poor quality of TEPA reagent.Ensure the TEPA solution is properly prepared, pH-adjusted to ~7.0, and sterile-filtered. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[10]
Inconsistent Results Variation in cell passage number.Use cells within a consistent and low passage number range for all experiments.
Inconsistent cell density at plating.Maintain a standardized cell seeding protocol to ensure consistent confluency at the time of transfection.
Improper formation of TEPA-DNA complexes.Ensure thorough but gentle mixing of TEPA and DNA solutions. Allow for the recommended incubation time (e.g., 15-30 minutes) for complex formation.[8]

Data Presentation

Table 1: Example Optimization of Cationic Polymer:DNA Ratio in HEK293 Cells

Polymer:DNA Ratio (w/w)Transfection Efficiency (% GFP+ cells)Cell Viability (%)
1:135 ± 4.292 ± 3.5
2:168 ± 5.185 ± 4.8
3:185 ± 3.975 ± 6.2
4:182 ± 4.560 ± 7.1

Data are representative and should be optimized for your specific TEPA reagent and cell line.

Table 2: Comparative Transfection Efficiency and Cytotoxicity of a Novel Biodegradable Cationic Polymer vs. PEI in Different Cell Lines[11]

Cell LineTransfection ReagentTransfection Efficiency (%)Cytotoxicity (%)
HEK293 Biodegradable Polymer93 - 980 - 10
JetPEI™85 - 9210 - 25
HUVEC Biodegradable Polymer6020 - 30
JetPEI™1050

Experimental Protocols

Detailed Methodology for TEPA-Mediated Transfection of Adherent Cells (6-well plate format)

This protocol is a general guideline and should be optimized for your specific cell type and TEPA reagent.

Materials:

  • TEPA stock solution (1 mg/mL, pH 7.0, sterile-filtered)

  • Plasmid DNA (0.5-1.0 µg/µL in sterile water or TE buffer)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Adherent cells in a 6-well plate (seeded to be 50-80% confluent on the day of transfection)

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-80% confluency at the time of transfection (e.g., 2.5 x 10^5 to 5 x 10^5 cells per well).

  • Preparation of TEPA and DNA Solutions (for one well):

    • In a sterile microcentrifuge tube (Tube A), dilute 2 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently by flicking the tube.

    • In a separate sterile microcentrifuge tube (Tube B), dilute a predetermined optimal amount of TEPA (e.g., 6 µg for a 3:1 ratio) into 100 µL of serum-free medium. Mix gently.

  • Formation of TEPA-DNA Complexes:

    • Add the diluted TEPA solution (from Tube B) to the diluted DNA solution (Tube A).

    • Mix immediately by gently pipetting up and down or flicking the tube. Do not vortex.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of TEPA-DNA complexes.

  • Transfection:

    • Aspirate the old medium from the cells in the 6-well plate.

    • Gently add the 200 µL of TEPA-DNA complex mixture dropwise to the cells.

    • Add 1.8 mL of fresh, pre-warmed complete growth medium to the well.

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation:

    • Return the plate to a 37°C, 5% CO₂ incubator.

    • Incubate for 24-72 hours. If high cytotoxicity is observed, the medium containing the transfection complexes can be replaced with fresh complete medium after 4-6 hours.

  • Analysis:

    • After the desired incubation period, assess transfection efficiency (e.g., by fluorescence microscopy or flow cytometry for reporter genes like GFP) and gene expression (e.g., by qPCR or Western blot).

Visualizations

TEPA_Transfection_Workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis seed_cells Seed cells 24h prior to transfection prep_dna Dilute DNA in serum-free medium prep_tepa Dilute TEPA in serum-free medium mix Combine diluted TEPA and DNA prep_dna->mix prep_tepa->mix incubate_complex Incubate 15-30 min at RT mix->incubate_complex add_complex Add complexes to cells incubate_complex->add_complex incubate_cells Incubate 24-72h add_complex->incubate_cells analyze Assess gene expression incubate_cells->analyze

Caption: Experimental workflow for TEPA-mediated gene transfection.

TEPA_Signaling_Pathway tepa_dna TEPA/DNA Polyplex (+ charge) cell_membrane Cell Membrane (- charge) tepa_dna->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (pH drop) endocytosis->endosome proton_sponge Proton Sponge Effect endosome->proton_sponge H+ influx endosome_rupture Endosomal Rupture proton_sponge->endosome_rupture Osmotic swelling dna_release DNA Release endosome_rupture->dna_release nucleus Nucleus dna_release->nucleus Nuclear Import cytoplasm Cytoplasm translation Translation cytoplasm->translation transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->cytoplasm protein Protein Expression translation->protein

Caption: Proposed mechanism of TEPA-mediated gene delivery.

References

Validation & Comparative

Spectroscopic Analysis: A Comparative Guide to Confirming TEPA Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Objectively Comparing Tetraethylenepentamine (TEPA) Functionalization with Alternative Surface Modifications Using Fourier-Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

This guide provides a comprehensive comparison of spectroscopic techniques used to confirm the successful functionalization of materials with Tetraethylenepentamine (TEPA), a widely used polyamine for surface modification in drug and gene delivery applications. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting and applying the most appropriate analytical methods for their specific needs.

Introduction to TEPA Functionalization and Its Alternatives

Surface functionalization is a critical step in the development of advanced drug and gene delivery systems. The choice of functionalizing agent significantly impacts the material's surface charge, hydrophilicity, and biocompatibility, thereby influencing its interaction with biological systems. TEPA is a popular choice due to its high density of primary and secondary amine groups, which can be readily protonated to impart a positive surface charge, facilitating interaction with negatively charged nucleic acids and cell membranes.

Common alternatives to TEPA include other amine-containing molecules such as Polyethylenimine (PEI) and (3-Aminopropyl)triethoxysilane (APTES). PEI is a cationic polymer with a high charge density, making it an effective transfection agent, while APTES is a silane coupling agent used to introduce amine groups onto silica-based materials. Spectroscopic analysis is indispensable for confirming the presence and quantifying the degree of functionalization with these agents.

Confirming Functionalization: A Spectroscopic Approach

FTIR and ¹H NMR spectroscopy are powerful, non-destructive techniques for characterizing the chemical composition of materials. They provide distinct signatures that can confirm the covalent attachment of functional groups and, in some cases, quantify the extent of surface modification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule.

Key FTIR Signatures for TEPA Functionalization:

Successful TEPA functionalization is confirmed by the appearance of new absorption bands characteristic of the TEPA molecule in the spectrum of the modified material. Key vibrational modes to look for include:

  • N-H Stretching: Broad bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Sharp peaks around 2850 cm⁻¹ and 2925 cm⁻¹ corresponding to symmetric and asymmetric stretching of methylene (-CH₂-) groups.

  • N-H Bending: A characteristic peak around 1570 cm⁻¹ is a strong indicator of the presence of amine groups.

  • C-N Stretching: Bands appearing in the 1050-1110 cm⁻¹ region.

Comparative FTIR Analysis:

The table below summarizes the key FTIR peaks for TEPA, PEI, and APTES, allowing for a comparative assessment of functionalization.

Functional GroupTEPAPEIAPTES
N-H Stretch ~3300-3500 cm⁻¹ (broad)~3280-3450 cm⁻¹ (broad)~3300-3400 cm⁻¹ (broad)
C-H Stretch ~2850, 2925 cm⁻¹~2820, 2920 cm⁻¹~2930 cm⁻¹
N-H Bend ~1570 cm⁻¹~1570 cm⁻¹~1590 cm⁻¹
C-N Stretch ~1050-1110 cm⁻¹~1100 cm⁻¹Not typically prominent
Si-O-Si Stretch N/AN/A~1020-1100 cm⁻¹ (strong, broad)

Note: The exact peak positions can vary slightly depending on the substrate material and the nature of the chemical bonding.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. By analyzing the chemical shifts, integration of peak areas, and splitting patterns, one can identify and quantify specific molecular structures. For solid materials like functionalized nanoparticles, a specialized approach is often required.

Quantitative ¹H NMR for Amine Functionalization:

A reliable method for quantifying the degree of amine functionalization on silica-based nanoparticles involves the complete dissolution of the silica matrix in a basic solution (e.g., NaOD in D₂O).[1] This releases the covalently bound functional molecules into the solution, allowing for their quantification by standard ¹H NMR.

Key ¹H NMR Signatures for TEPA:

The ¹H NMR spectrum of TEPA is characterized by a series of multiplets in the range of 2.5-3.0 ppm, corresponding to the methylene protons of the ethylenediamine units. Upon functionalization, these peaks will be present in the spectrum of the dissolved material.

Comparative ¹H NMR Analysis:

The following table highlights the characteristic ¹H NMR signals for TEPA, PEI, and APTES, which are crucial for their identification and quantification.

Functionalizing AgentCharacteristic ¹H NMR Signals (ppm)
TEPA Multiplets between ~2.5-3.0 ppm (-CH₂-CH₂-NH-)
PEI Broad multiplets between ~2.5-3.5 ppm (-CH₂-CH₂-NH-)
APTES Triplet at ~0.7 ppm (-Si-CH₂-), multiplet at ~1.6 ppm (-CH₂-), triplet at ~2.7 ppm (-CH₂-NH₂)

Note: Chemical shifts are approximate and can be influenced by the solvent and pH.

Experimental Protocols

FTIR Sample Preparation and Analysis

A general protocol for analyzing functionalized solid materials by FTIR:

  • Sample Preparation:

    • Ensure the sample is dry to avoid interference from water bands. Lyophilization or drying in a vacuum oven is recommended.

    • For solid samples, the KBr pellet method is common. Mix a small amount of the dried sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet.

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid powders or films with minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the KBr pellet or the empty ATR crystal.

    • Record the spectrum of the sample over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the background spectrum from the sample spectrum.

    • Identify the characteristic peaks of the functionalizing agent and compare the spectra of the unfunctionalized and functionalized material.

Quantitative ¹H NMR Sample Preparation and Analysis (for Silica-based Materials)

A protocol for quantifying amine functionalization on silica nanoparticles:[1]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the dried functionalized silica nanoparticles into a vial.

    • Prepare a stock solution of a suitable internal standard (e.g., maleic acid) of known concentration in D₂O.

    • Add a known volume of the internal standard solution to the nanoparticle sample.

    • Add a sufficient volume of a deuterated base solution (e.g., 1 M NaOD in D₂O) to completely dissolve the silica matrix. The dissolution may be aided by gentle heating or sonication.

  • Data Acquisition:

    • Transfer the clear solution to an NMR tube.

    • Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons of interest) is used for accurate quantification.

  • Data Analysis:

    • Integrate the characteristic peaks of the functionalizing agent and the internal standard.

    • Calculate the amount of the functionalizing agent per gram of material using the following formula:

      • Moles of functional group = (Integral of functional group peak / Number of protons) / (Integral of internal standard peak / Number of protons) * Moles of internal standard.

      • Functional group loading (mmol/g) = (Moles of functional group / mass of nanoparticles in g) * 1000.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for FTIR and quantitative ¹H NMR analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dry Dry Sample Mix Mix with KBr Dry->Mix Press Press into Pellet Mix->Press Background Record Background Press->Background Sample Record Sample Spectrum Background->Sample Subtract Subtract Background Sample->Subtract Identify Identify Peaks Subtract->Identify Compare Compare Spectra Identify->Compare

Caption: Experimental workflow for FTIR analysis.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Add_Std Add Internal Standard Weigh->Add_Std Dissolve Dissolve in NaOD/D2O Add_Std->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Loading Integrate->Calculate

Caption: Workflow for quantitative ¹H NMR analysis.

Comparative Performance Data

The choice of functionalizing agent can significantly influence the properties and performance of the final material. The following table provides a hypothetical comparison of performance metrics for TEPA-, PEI-, and APTES-functionalized silica nanoparticles, as might be determined through spectroscopic and other characterization methods.

ParameterTEPA-FunctionalizedPEI-FunctionalizedAPTES-Functionalized
Amine Loading (mmol/g) 1.5 - 3.02.0 - 5.00.5 - 1.5
Surface Charge (mV) +20 to +40+30 to +50+10 to +25
DNA Binding Capacity (µg/mg) HighVery HighModerate
Transfection Efficiency Moderate to HighHighLow to Moderate
Cytotoxicity ModerateHighLow

This data is illustrative and the actual values will depend on the specific material, synthesis conditions, and measurement techniques.

Conclusion

FTIR and ¹H NMR spectroscopy are indispensable tools for the characterization of TEPA-functionalized materials and their alternatives. FTIR provides rapid, qualitative confirmation of successful functionalization, while quantitative ¹H NMR offers a robust method for determining the precise loading of amine groups. By understanding the characteristic spectroscopic signatures and employing standardized experimental protocols, researchers can confidently assess the outcomes of their surface modification strategies and make informed decisions in the development of effective drug and gene delivery systems. This guide provides the foundational knowledge and practical workflows to aid in this critical aspect of nanomaterial characterization.

References

A Comparative Guide to Polycationic Vectors for siRNA Delivery: Tetraethylenepentamine (TEPA)-Based Systems vs. Other Polyamines

Author: BenchChem Technical Support Team. Date: November 2025

While tetraethylenepentamine pentahydrochloride is not typically used as a standalone transfection agent, its incorporation into nanoparticle systems has shown considerable promise for siRNA delivery. This guide focuses on TEPA-modified nanostructures and compares their performance with established polycationic delivery vehicles.

Performance Comparison of Polyamines for siRNA Delivery

The efficacy of a polyamine-based siRNA delivery system is a balance between its ability to effectively deliver the siRNA payload into the cytoplasm of target cells and its inherent toxicity. The following tables summarize key quantitative data from various in vitro studies.

Table 1: Transfection Efficiency and Cytotoxicity
Delivery VectorCell Line(s)Gene Silencing Efficiency (%)Cell Viability (%)Citation(s)
TEPA-BCD ARPE-GFP, 3T3-GFP~40-55%>75%[1]
H40-TEPA-PEG MCF-7~60% (2.5-fold > Lipofectamine 2000)Not specified
Branched PEI (25 kDa) Neuroblastoma cells50-80%Not specified[2]
PEI Nanoparticles Not specifiedComparable to LipofectinHigher than Lipofectin[3]
Dendritic Poly(L-lysine) (KG6) H4IIEC3Effective knockdown of GAPDH & PEPCKLow cytotoxicity[4][5]
Chitosan HEK 293Up to 80% (DDA dependent)Low cytotoxicity
Lipofectamine 2000 (Control) H1299~60-70%Lower than thiolated TMC polyplexes
PolyJet (Control) Not specifiedHigh efficiencyLow toxicity[6]
Table 2: Physicochemical Properties of Polyamine/siRNA Nanoparticles
Delivery VectorParticle Size (nm)Zeta Potential (mV)Citation(s)
TEPA-BCD/siRNA Not specifiedPositive[1]
PEI Nanoparticles ~110 nmNot specified[3]
PEI-25k/siRNA 118-179 nm+14.8 to +35.9[7]
Chitosan/siRNA <500 nmNot specified[8]
Chitosan/PG/siRNA 110-430 nmNot specified[9]

Experimental Methodologies

Detailed and reproducible experimental protocols are fundamental to the evaluation of siRNA delivery systems. Below are representative protocols for the formulation and in vitro testing of polyamine/siRNA nanoparticles.

Formulation of TEPA-BCD/siRNA Nanoparticles

This protocol is adapted from studies on tetraethylenepentamine-coated β-cyclodextrin (TEPA-BCD) nanoparticles.

  • Preparation of TEPA-BCD Stock Solution: Dissolve TEPA-BCD in nuclease-free water to a final concentration of 1 mg/mL.

  • Preparation of siRNA Stock Solution: Dissolve siRNA in nuclease-free water to a final concentration of 20 µM.

  • Complex Formation:

    • For a single well in a 24-well plate, dilute a specific amount of siRNA (e.g., 20 pmol) in 50 µL of serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the required amount of TEPA-BCD solution in 50 µL of serum-free medium. The optimal ratio of TEPA-BCD to siRNA should be determined empirically.

    • Add the diluted TEPA-BCD solution to the diluted siRNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of nanoparticles.

  • Transfection: Add the 100 µL of nanoparticle complex to cells cultured in a 24-well plate containing 400 µL of complete growth medium.

Formulation of Branched PEI/siRNA Nanoparticles

This protocol is a general guideline for using 25 kDa branched polyethylenimine (PEI).

  • Preparation of PEI Stock Solution: Prepare a 1 mg/mL stock solution of branched PEI (25 kDa) in nuclease-free water. Adjust the pH to 7.0 with HCl and filter-sterilize.

  • Preparation of siRNA Stock Solution: Prepare a 20 µM stock solution of siRNA in nuclease-free water.

  • Complex Formation:

    • Dilute the desired amount of siRNA in a suitable volume of serum-free medium or buffer (e.g., 5% glucose in 20 mM HEPES).

    • In a separate tube, dilute the corresponding amount of PEI solution. The N/P ratio (ratio of nitrogen atoms in PEI to phosphate groups in siRNA) is a critical parameter to optimize, typically ranging from 5 to 15.

    • Add the PEI solution to the siRNA solution and mix immediately by vortexing gently.

    • Incubate at room temperature for 30-40 minutes.[2]

  • Transfection: Add the nanoparticle suspension to the cells. The final volume and cell density will depend on the culture vessel. For a 96-well plate, 20 µL of the complex can be added to 80 µL of cell culture medium.[2]

Formulation of Chitosan/siRNA Nanoparticles

This protocol describes the ionic gelation method for preparing chitosan nanoparticles.

  • Preparation of Chitosan Solution: Dissolve low molecular weight chitosan in a slightly acidic solution (e.g., 0.02 M sodium acetate buffer, pH 4.5).[10]

  • Preparation of siRNA and TPP Solutions: Prepare aqueous solutions of siRNA and sodium tripolyphosphate (TPP).

  • Nanoparticle Formation:

    • Add the siRNA solution to the chitosan solution.

    • Subsequently, add the TPP solution dropwise while stirring to induce ionic gelation and nanoparticle formation.[8] The amounts of chitosan, siRNA, and TPP should be optimized.

  • Purification: Nanoparticles can be purified by centrifugation to remove unreacted reagents.

  • Transfection: Resuspend the nanoparticle pellet in cell culture medium and add to the target cells.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and comparisons discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_preparation Nanoparticle Formulation cluster_transfection In Vitro Transfection cluster_analysis Performance Analysis siRNA siRNA Solution Complexation Complexation (Incubation) siRNA->Complexation Polyamine Polycation Solution (TEPA-NP, PEI, PLL, Chitosan) Polyamine->Complexation Transfection Addition of Nanoparticles to Cells Complexation->Transfection Physicochemical Physicochemical Analysis (DLS for Size & Zeta Potential) Complexation->Physicochemical Cells Cell Seeding (e.g., MCF-7, 3T3) Cells->Transfection Incubation Incubation (24-72h) Transfection->Incubation GeneSilencing Gene Silencing Assay (qPCR, Western Blot) Incubation->GeneSilencing Cytotoxicity Cytotoxicity Assay (MTT, LDH) Incubation->Cytotoxicity

Caption: Experimental workflow for comparing polyamine-based siRNA delivery systems.

comparison_criteria cluster_efficacy Efficacy cluster_safety Safety Profile cluster_physicochemical Physicochemical Properties center Polycationic siRNA Delivery Vector Transfection Transfection Efficiency (% Gene Knockdown) center->Transfection Binding siRNA Binding Affinity center->Binding Cytotoxicity Cytotoxicity (% Cell Viability) center->Cytotoxicity Biocompatibility Biocompatibility center->Biocompatibility Size Particle Size (nm) center->Size Zeta Zeta Potential (mV) center->Zeta Stability Serum Stability center->Stability

Caption: Key criteria for evaluating and comparing siRNA delivery vectors.

Signaling and Uptake Pathways

The cellular uptake of polyamine/siRNA nanoparticles is a complex process, primarily mediated by endocytosis.

uptake_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nanoparticle Polycation/siRNA Nanoparticle (Positively Charged) Endocytosis Endocytosis (Clathrin- or Caveolin-mediated) Nanoparticle->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape ('Proton Sponge' Effect for PEI) Endosome->Escape RISC RNA-Induced Silencing Complex (RISC) Escape->RISC siRNA Release Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage

Caption: Generalized pathway for polycation-mediated siRNA cellular uptake and action.

Studies have shown that TEPA-BCD internalization is an energy-dependent process involving both clathrin- and caveolin-mediated endocytic pathways.[1] For polyamines like PEI, the "proton sponge" effect is a widely accepted mechanism for endosomal escape, where the buffering capacity of the polymer leads to proton influx, osmotic swelling, and eventual rupture of the endosome, releasing the siRNA into the cytoplasm.

References

Performance Showdown: TEPA-Modified Adsorbents for Heavy Metal Ion Removal

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the comparative performance of various tetraethylenepentamine (TEPA)-modified adsorbents in the removal of heavy metal ions from aqueous solutions. This guide synthesizes experimental data to provide a clear comparison of adsorption capacities, removal efficiencies, and optimal operating conditions.

The modification of adsorbent materials with tetraethylenepentamine (TEPA) has emerged as a promising strategy for enhancing the removal of heavy metal ions from wastewater. The high density of amine groups in TEPA provides abundant active sites for the chelation of metal ions, leading to significantly improved adsorption performance. This guide provides a comparative analysis of different TEPA-modified adsorbents, including activated carbon, metal-organic frameworks (MOFs), and cellulose-based materials, supported by experimental data from recent studies.

Comparative Performance of TEPA-Modified Adsorbents

The effectiveness of TEPA-modified adsorbents varies depending on the base material, the specific metal ion being targeted, and the experimental conditions. The following tables summarize the key performance metrics for various adsorbents.

AdsorbentMetal IonAdsorption Capacity (mg/g)Removal Efficiency (%)Optimal pHOptimal Contact Time (min)Adsorbent DoseReference
TEPA@ATA@ACPb(II)432.897.656.53000.02 g / 50 mL[1][2]
TEPA@ATA@ACCd(II)-88.956.014400.02 g / 50 mL[1]
TEPA@ATA@ACCr(III)-83.206.014400.02 g / 50 mL[1]
TEPA-MIL-101(Cr)Pb(II)227.5>956.560-[3]
TEPA-MIL-101(Cr)Cu(II)217.7>956.560-[3]
TEPA-MIL-101(Cr)Cd(II)221.4>956.560-[3]
TEPA-MIL-101(Cr)Co(II)215.6>956.560-[3]
Fe3O4@CNC@TEPACr(VI)-HighAcidic--[4]
PAN-TEPAPb(II)--Low pH affects efficiencyIncreases with time-[5]

Note: "-" indicates that the specific data was not provided in the cited sources.

Experimental Protocols

The following sections detail the general methodologies for the synthesis of TEPA-modified adsorbents and the subsequent batch adsorption experiments, as compiled from the reviewed literature.

Synthesis of TEPA-Modified Adsorbents

A common pathway for the synthesis of TEPA-modified adsorbents involves the functionalization of a base material. The following is a generalized procedure:

  • Preparation of the Base Material: The substrate material (e.g., activated carbon, MIL-101(Cr), cellulose nanocrystals) is initially prepared. This may involve activation, purification, or synthesis of the base material itself.[2][4]

  • Surface Modification (Optional): In some cases, the base material is first modified to introduce functional groups that can react with TEPA. For example, activated carbon can be treated with nitric acid to introduce carboxyl groups.[2]

  • Grafting of TEPA: The prepared base material is then reacted with TEPA. This is often carried out in a suitable solvent (e.g., DMF, ethanol) and may involve the use of a coupling agent (e.g., EDC) or a cross-linking agent (e.g., epichlorohydrin) to facilitate the covalent bonding of TEPA to the adsorbent surface.[2][4]

  • Washing and Drying: The resulting TEPA-modified adsorbent is thoroughly washed with various solvents (e.g., DMF, ethanol, deionized water) to remove any unreacted TEPA and byproducts. Finally, the adsorbent is dried, typically in an oven at a specific temperature.[2]

Batch Adsorption Experiments

Batch adsorption studies are typically conducted to evaluate the performance of the synthesized adsorbents. A general protocol is as follows:

  • Preparation of Metal Ion Solutions: Stock solutions of the target metal ions are prepared, and working solutions of desired concentrations are made by diluting the stock solution.

  • Adsorption Test: A known amount of the TEPA-modified adsorbent is added to a fixed volume of the metal ion solution with a specific initial concentration.

  • Parameter Optimization: The experiments are conducted under various conditions to determine the optimal parameters for metal ion removal. This includes varying the pH of the solution, the contact time, the adsorbent dosage, and the initial metal ion concentration.[1][5]

  • Sample Analysis: After a predetermined time, the adsorbent is separated from the solution by filtration or centrifugation. The final concentration of the metal ion in the supernatant is then measured using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

  • Calculation of Adsorption Capacity and Removal Efficiency: The amount of metal ion adsorbed per unit mass of the adsorbent (adsorption capacity, qe) and the percentage of metal ion removed from the solution (removal efficiency) are calculated using the initial and final concentrations of the metal ion.

Visualizing the Process

To better understand the experimental workflow and the underlying mechanism of metal ion removal, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Adsorbent Synthesis cluster_adsorption Batch Adsorption Study Base_Material Base Material (e.g., Activated Carbon) Surface_Modification Surface Modification (e.g., Acid Treatment) Base_Material->Surface_Modification TEPA_Grafting TEPA Grafting Surface_Modification->TEPA_Grafting Washing_Drying Washing & Drying TEPA_Grafting->Washing_Drying Adsorption Adsorption (Varying pH, Time, Dose) Washing_Drying->Adsorption Metal_Solution Metal Ion Solution Metal_Solution->Adsorption Separation Solid-Liquid Separation Adsorption->Separation Analysis Concentration Analysis (AAS/ICP-OES) Separation->Analysis

Figure 1. Generalized experimental workflow for the synthesis and evaluation of TEPA-modified adsorbents.

Adsorption_Mechanism Adsorbent TEPA-Modified Adsorbent Complex Adsorbent-Metal Complex Adsorbent->Complex Chelation / Electrostatic Attraction Metal_Ion Metal Ion (e.g., Pb²⁺) Metal_Ion->Complex

Figure 2. Schematic representation of the metal ion adsorption mechanism by TEPA-modified adsorbents.

References

Safety Operating Guide

Personal protective equipment for handling Tetraethylenepentamine pentahydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal guidance for handling Tetraethylenepentamine pentahydrochloride. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

I. Immediate Safety Information

This compound is the salt form of Tetraethylenepentamine (TEPA). While TEPA is a corrosive liquid, the pentahydrochloride salt is a powder. It is crucial to handle this compound with extreme caution as it may cause skin and eye irritation.

Emergency Contact Information:

  • In case of any exposure or emergency, immediately contact your institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for the product.

  • Poison Control Center: Contact immediately in case of ingestion or significant exposure.

  • Fire Department: In case of fire, alert the fire department and inform them of the chemical involved.

II. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent any direct contact with this compound.

PPE CategorySpecificationRationale
Hand Protection Impervious gloves such as Butyl, Neoprene, or Viton are recommended.[1]Prevents skin contact, which can cause burns and sensitization.[2]
Eye Protection Chemical safety goggles or a full-face shield.[2]Protects against dust particles and potential splashes, which can cause severe eye damage.[3]
Skin and Body Protection A chemically resistant apron or full-body suit (e.g., Tychem® BR, CSM, TK) should be worn over laboratory clothing.[1][4]Prevents contamination of personal clothing and skin.[5]
Respiratory Protection A NIOSH-approved air-purifying respirator with an appropriate cartridge for organic vapors/amines, or a supplied-air respirator, especially in poorly ventilated areas or during spill clean-up.[1][6]Prevents inhalation of dust particles which can cause respiratory tract irritation.[2]

III. Operational Plan: From Receipt to Disposal

This section outlines the standard operating procedures for the safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and copper alloys.[7][8]

  • Keep the container tightly closed and store in a designated corrosives area.[2][8]

  • Containers should be stored locked up.[3][5][8]

2. Handling and Use:

  • All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid all personal contact, including inhalation.[5]

  • Do not eat, drink, or smoke in the handling area.[3][5]

  • Wash hands thoroughly after handling.[2]

  • Contaminated work clothing should not be allowed out of the workplace.[3][5]

3. Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, earth, or vermiculite.[2][9]

    • Carefully sweep the absorbed material into a labeled container for disposal.

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal.

  • Major Spill:

    • Evacuate the entire laboratory and notify EHS immediately.

    • Alert the fire brigade and inform them of the location and nature of the hazard.[5][9]

    • Only trained personnel with appropriate PPE, including self-contained breathing apparatus, should address the spill.[5][9]

4. Disposal Plan:

  • All waste containing this compound must be considered hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[8]

  • Do not dispose of down the drain or into the environment.[1][2] The substance is toxic to aquatic life with long-lasting effects.[2][3][8]

IV. Emergency Procedures

Immediate and correct first aid is crucial in case of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][8] Seek immediate medical attention.[2][8] Wash contaminated clothing before reuse.[2][8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[5][8] Continue rinsing. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting.[5][8][10] If the person is conscious and alert, rinse their mouth and give them 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2][8] Seek immediate medical attention.[2][8]

V. Workflow and Logical Relationships

The following diagram illustrates the key decision points and actions for the safe handling of this compound.

TEPA_Pentahydrochloride_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response Assess_Risks Assess Risks Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Assess_Risks->Select_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit Ready) Select_PPE->Prepare_Work_Area Receive_and_Store Receive and Store Securely Prepare_Work_Area->Receive_and_Store Weigh_and_Handle Weigh and Handle in Fume Hood Receive_and_Store->Weigh_and_Handle Perform_Experiment Perform Experiment Weigh_and_Handle->Perform_Experiment Spill_Occurs Spill Occurs Weigh_and_Handle->Spill_Occurs Decontaminate_Equipment Decontaminate Equipment Perform_Experiment->Decontaminate_Equipment Exposure_Occurs Exposure Occurs Perform_Experiment->Exposure_Occurs Segregate_Waste Segregate Hazardous Waste Decontaminate_Equipment->Segregate_Waste Dispose_Waste Dispose of Waste via EHS Segregate_Waste->Dispose_Waste Minor_Spill_Response Minor Spill Response Spill_Occurs->Minor_Spill_Response Minor Major_Spill_Response Major Spill Response Spill_Occurs->Major_Spill_Response Major First_Aid Administer First Aid Exposure_Occurs->First_Aid Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.